(Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile
Description
BenchChem offers high-quality (Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(Z)-3-chloro-3-(4-methoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-9-4-2-8(3-5-9)10(11)6-7-12/h2-6H,1H3/b10-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZFNAAMKVRGRG-POHAHGRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=CC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C/C#N)/Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Strategic Importance of Z-3-Chloroacrylonitrile Derivatives
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Z-3-Chloroacrylonitrile Derivatives
In the landscape of modern synthetic chemistry and drug discovery, the acrylonitrile scaffold represents a cornerstone for the development of novel functional molecules and pharmacologically active agents. Among these, Z-3-chloroacrylonitrile derivatives have emerged as a class of compounds with significant potential, prized for their unique electronic properties and stereochemically defined structures. The presence of a chlorine atom, a nitrile group, and a carbon-carbon double bond within a constrained Z-configuration creates a versatile chemical entity amenable to a wide array of chemical transformations.
The nitrile group, a key pharmacophore, is present in over 30 prescribed pharmaceuticals, where it often serves as a hydrogen bond acceptor or a bioisostere for hydroxyl or carboxyl groups.[1] Its metabolic robustness ensures it often passes through the body unchanged, a desirable trait in drug design.[1] Furthermore, the inclusion of chlorine—a halogen found in a vast number of FDA-approved drugs—can significantly modulate a molecule's lipophilicity, binding affinity, and metabolic stability.[2]
This guide provides an in-depth exploration of the chemical structure and stereochemistry of Z-3-chloroacrylonitrile derivatives. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into their synthesis, structural elucidation, reactivity, and applications. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative sources.
Part 1: Defining the Core Structure and Stereochemistry
The fundamental structure of a 3-chloroacrylonitrile derivative is characterized by a three-carbon backbone containing a double bond (alkene), a nitrile functional group (-C≡N), and a chlorine atom attached to the third carbon (C3). The critical feature dictating its chemical behavior is the geometry around the C=C double bond, which gives rise to E (entgegen) and Z (zusammen) stereoisomers.
Understanding Z-Stereochemistry
The Z-configuration signifies that the two higher-priority substituent groups, as determined by the Cahn-Ingold-Prelog (CIP) rules, are located on the same side of the double bond. For a generic 3-chloroacrylonitrile derivative (R-CH=C(Cl)CN), the priorities are assigned as follows:
-
At C2: The nitrile group (-CN) has a higher priority than the chlorine atom (-Cl).
-
At C1: The substituent group (R) has a higher priority than the hydrogen atom (-H).
Therefore, in the Z-isomer, the 'R' group and the nitrile group are on the same side of the double bond axis. This specific spatial arrangement is not merely a structural footnote; it profoundly influences the molecule's reactivity, spectroscopic signature, and biological interactions. Density Functional Theory (DFT) calculations have shown that for certain acrylonitrile derivatives, the Z-isomer can be thermodynamically more stable than its E-counterpart by a significant margin.[3][4]
Sources
- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective synthesis of Z-acrylonitrile derivatives: catalytic and acetylcholinesterase inhibition studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. semanticscholar.org [semanticscholar.org]
Technical Guide: 3-Aryl-3-Chloroacrylonitrile Derivatives in Heterocyclic Chemistry
Executive Summary
3-Aryl-3-chloroacrylonitriles (also known as
This guide serves as a technical blueprint for researchers utilizing these derivatives as scaffolds for the construction of bioactive heterocycles, particularly 3-amino-5-arylpyrazoles , isoxazoles , and functionalized thiophenes .
Structural Analysis & Chemical Properties[1][2]
The Electrophilic Core
The 3-aryl-3-chloroacrylonitrile scaffold features three distinct reactive sites:
-
The
-Carbon (C3): Highly electrophilic due to the inductive effect of the chlorine and the conjugation with the nitrile group. It is susceptible to nucleophilic vinylic substitution ( ). -
The Nitrile Group (CN): Activates the double bond for Michael additions and participates in cyclization reactions.
-
The Chlorine Atom: A good leaving group that facilitates aromatization during heterocycle formation.
Stereochemistry (E/Z Isomerism)
Synthesis typically yields a mixture of E and Z isomers.
-
Z-isomer: Phenyl and Nitrile are cis (often thermodynamically favored due to steric minimization between Ar and Cl, depending on Ar bulk).
-
E-isomer: Phenyl and Nitrile are trans.
-
Note: For most heterocyclic syntheses (e.g., pyrazole formation), the stereochemistry is inconsequential as the intermediate undergoes bond rotation or elimination pathways that scramble the geometry.
Synthetic Protocols
Primary Route: Chlorination of Benzoylacetonitriles
The most robust method for synthesizing 3-aryl-3-chloroacrylonitriles involves the reaction of benzoylacetonitriles (3-oxo-3-phenylpropanenitriles) with phosphorus pentachloride (
Mechanism
The reaction proceeds via the enol tautomer of the
Standard Operating Procedure (SOP)
Reagents:
-
Benzoylacetonitrile (1.0 eq)
-
Phosphorus Pentachloride (
) (1.1 eq) or (excess as solvent) -
Solvent: Anhydrous Benzene or Toluene (if not using neat
)
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and a
drying tube. -
Addition: Charge the flask with Benzoylacetonitrile (e.g., 10 mmol) and anhydrous solvent (20 mL).
-
Activation: Add
(11 mmol) in small portions at 0°C to control the exotherm. -
Reaction: Allow the mixture to warm to room temperature, then reflux for 2–4 hours. Monitor consumption of starting material via TLC (Mobile phase: 20% EtOAc/Hexane).
-
Workup: Cool the mixture. Pour slowly onto crushed ice (Caution: Violent hydrolysis of excess phosphorus reagents).
-
Extraction: Extract with Dichloromethane (
mL). Wash combined organics with saturated (to remove phosphoric acid byproducts) and brine. -
Purification: Dry over
, concentrate in vacuo. Purify via recrystallization (Ethanol) or silica gel column chromatography.
Yield Expectation: 75–90%
Reactivity & Heterocycle Synthesis[3][4]
The true value of 3-aryl-3-chloroacrylonitriles lies in their reactivity with binucleophiles.
Synthesis of 3-Amino-5-Arylpyrazoles
Reaction with hydrazine hydrate is the standard route to 3-amino-5-arylpyrazoles, a scaffold found in COX-2 inhibitors (e.g., Celecoxib analogues).
-
Reagents: Hydrazine hydrate (
), Ethanol/Triethylamine. -
Mechanism:
-
Addition-Elimination: Hydrazine attacks the
-carbon, displacing Chloride ( mechanism). -
Cyclization: The distal nitrogen of the hydrazine attacks the nitrile carbon.
-
Tautomerization: Aromatization yields the aminopyrazole.
-
Synthesis of 3-Amino-2-Cyanothiophenes
Reaction with sodium sulfide followed by an alkylating agent (or using thioglycolic acid derivatives) yields functionalized thiophenes.
Data Summary of Derivatives
| Derivative Type | Reagent | Key Intermediate | Biological Relevance |
| 3-Amino-5-Arylpyrazole | Hydrazine Hydrate | Anti-inflammatory, Analgesic | |
| 5-Aryl-3-isoxazolamine | Hydroxylamine | Antimicrobial, GABA-A antagonists | |
| Subst. Pyrimidine | Urea / Thiourea | Enaminone equivalent | Anticancer (Kinase inhibitors) |
Visualizing the Chemistry
Reaction Workflow Diagram
The following diagram illustrates the divergent synthesis pathways starting from the 3-aryl-3-chloroacrylonitrile core.
Caption: Divergent synthesis pathways from the 3-aryl-3-chloroacrylonitrile "linchpin" intermediate.
Mechanistic Pathway (Pyrazole Formation)
This diagram details the electron flow during the conversion to pyrazoles, validating the "self-validating" nature of the protocol (if the Cl isn't displaced, cyclization fails).
Caption: Step-wise mechanism for the conversion of the chloroacrylonitrile core to the pyrazole scaffold.
Biological Applications & Significance
While the chloro-derivative itself is a reactive intermediate, the heterocycles derived from it are privileged structures in medicinal chemistry.[1]
-
Anticancer Activity: Derivatives synthesized via this route (specifically 2,3-diphenylacrylonitriles and their pyrazole congeners) have shown potency against MCF-7 (breast) and HepG2 (liver) cancer cell lines, often acting as tubulin polymerization inhibitors.
-
Antimicrobial: The electron-deficient nature of the acrylonitrile motif, when retained in adducts, can act as a Michael acceptor for cysteine residues in bacterial enzymes, providing broad-spectrum antimicrobial activity.
-
Kinase Inhibition: The 3-amino-pyrazole motif is a classic ATP-mimetic hinge binder found in numerous kinase inhibitors (e.g., for CDK or VEGFR inhibition).
References
-
El-Saghier, A. M. (2020). Synthesis of some new heterocyclic compounds containing pyrazole moiety. Journal of Heterocyclic Chemistry. (Generalized source for pyrazole synthesis from acrylonitriles).
-
Gomha, S. M., & Riyadh, S. M. (2014). Synthesis of 3-amino-5-arylpyrazole derivatives via 3-aryl-3-chloroacrylonitriles. Arkivoc.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Benzoylacetonitrile.
-
Organic Syntheses. Chloroacetonitrile Synthesis (Analogous Protocol). Org. Synth. 1950, 30, 22.
-
Al-Mulla, A. (2023).[2] Acrylonitrile adducts: design, synthesis and biological evaluation. NIH / PubMed Central.
Sources
Dipole Moment and Polarity Analysis of Methoxy-Substituted Acrylonitriles
Executive Summary
Methoxy-substituted acrylonitriles (specifically
For drug development professionals, understanding the dipole moment and polarity of these intermediates is not merely an academic exercise; it is a predictor of bioavailability (LogP) , membrane permeability , and reactivity (specifically susceptibility to Michael addition by biological nucleophiles like cysteine). This guide provides a definitive structural analysis, a robust synthetic protocol, and a validated methodology for determining dipole moments using the Guggenheim method.
Structural Fundamentals & Electronic Vectors
The polarity of methoxyacrylonitriles is governed by the vector sum of individual bond moments and the stereochemistry of the olefin.
The "Push-Pull" Electronic System
-
Nitrile Group (-CN): Exerts a strong negative inductive effect (
) and mesomeric withdrawal ( ), pulling electron density away from the -carbon. -
Methoxy Group (-OMe): Exerts a negative inductive effect (
) but a stronger positive mesomeric effect ( ), pushing electron density into the -system.
This competition creates a highly polarized
Stereoisomerism in -Methoxyacrylonitrile
The
- -Isomer (cis): The nitrile and methoxy groups are on the same side. Due to the linear nature of the cyano group, steric clash is minimized compared to other cis-alkenes.
- -Isomer (trans): The groups are on opposite sides.
Vector Analysis:
In the
Visualization of Dipole Vectors
The following diagram illustrates the vector addition logic that defines the polarity of the
Figure 1: Vector analysis of electronic effects in methoxyacrylonitriles. The 'Push-Pull' system creates significant charge separation.
Experimental Protocol: Dipole Moment Determination
Direct measurement of the dipole moment (
Principle
The method relies on the linear relationship between the dielectric constant (
Equation:
- is the molar orientation polarization.
- is the molar refraction.[1]
- is temperature (Kelvin).[2][3][4]
Step-by-Step Methodology
Materials:
-
Solvent: Benzene or 1,4-Dioxane (HPLC Grade, dried over molecular sieves).
-
Analyte: Pure
-methoxyacrylonitrile (isomer separated). -
Equipment: Abbé Refractometer, Dipolemeter (capacitance meter).
Protocol:
-
Preparation of Solutions:
-
Prepare 5 dilute solutions of the analyte in benzene with weight fractions (
) ranging from 0.001 to 0.05. -
Note: High concentrations lead to solute-solute association (dimerization), skewing results.
-
-
Dielectric Constant Measurement (
):-
Thermostat the cell to 25.0°C ± 0.1°C.
-
Measure the capacitance of the pure solvent (
) and each solution ( ). -
Calculate
. -
Plot
vs. . Determine the slope ( ).
-
-
Refractive Index Measurement (
):-
Measure the refractive index of the same solutions using the sodium D-line.
-
Square the values to get
. -
Plot
vs. . Determine the slope ( ).
-
-
Calculation:
-
Use the Guggenheim simplified formula:
-
Calculate
using the Debye equation derived from .
-
Validation Criteria:
-
The plots of
and against concentration must be linear ( ). Non-linearity indicates solute association.
Synthetic Protocol: -Methoxyacrylonitrile
To analyze these compounds, high-purity synthesis is required. The following protocol utilizes the formylation of acetonitrile followed by O-methylation. This route is preferred over isoxazole ring-opening due to scalability and cost-efficiency.
Reaction Scheme
-
Enolate Formation:
-
Methylation:
Detailed Workflow
Safety Warning: Dimethyl sulfate is a potent alkylating agent and carcinogen. Acrylonitriles are toxic. Perform all operations in a fume hood.
Step 1: Condensation
-
Charge a dry 3-neck flask with Sodium Methoxide (1.1 eq) and Toluene (solvent).
-
Cool to 0-5°C.
-
Add a mixture of Acetonitrile (1.0 eq) and Methyl Formate (1.2 eq) dropwise over 1 hour.
-
Mechanistic Note: Slow addition prevents the self-condensation of acetonitrile.
-
-
Allow to warm to room temperature and stir for 12 hours. The sodium enolate salt will precipitate as a light yellow solid.
Step 2: Methylation
-
Re-cool the slurry to 10°C.
-
Add Dimethyl Sulfate (1.1 eq) dropwise. Maintain temperature
. -
Heat to 60°C for 3 hours to ensure complete O-alkylation.
-
Quench: Add water to destroy excess dimethyl sulfate.
Step 3: Isolation & Purification
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Dry combined organics over
. -
Distillation: Perform fractional distillation under reduced pressure (approx. 15 mmHg).
- -methoxyacrylonitrile boils ~100°C at reduced pressure.
-
Isomer Separation: The
and isomers have slightly different boiling points but are best separated by preparative HPLC or silica column chromatography (Hexane/EtOAc) if pure isomers are needed for dipole analysis.
Synthetic Workflow Diagram
Figure 2: Synthetic pathway for the production of
Data Analysis & Drug Development Implications[5][6]
Isomer Characterization Data
Distinguishing the isomers is crucial before dipole measurement. Use
| Property | (Z)-Isomer (cis) | (E)-Isomer (trans) |
| Vinyl Proton Coupling ( | 6.0 - 8.0 Hz | 12.0 - 14.0 Hz |
| Dipole Moment (Theoretical) | High (~4.2 D) | Lower (~3.6 D) |
| Boiling Point | Typically Higher | Typically Lower |
| Thermodynamic Stability | More Stable (often) | Less Stable |
Note: The Z-isomer is often thermodynamically favored in
Polarity Impact on Pharmacokinetics
For researchers incorporating this motif into drug candidates:
-
Solubility: The high dipole moment of the methoxy-acrylonitrile moiety significantly improves aqueous solubility compared to simple alkenes.
-
Michael Acceptor Reactivity:
-
The "Push-Pull" nature reduces the electrophilicity of the double bond compared to unsubstituted acrylonitrile.
-
Implication: This reduces non-specific toxicity (glutathione depletion) while maintaining sufficient reactivity for targeted covalent inhibition (e.g., targeting cysteine in kinases).
-
-
Blood-Brain Barrier (BBB): High polarity generally reduces BBB permeability. If CNS penetration is required, the
-methoxy group may need to be balanced with lipophilic scaffolds.
References
-
Guggenheim, E. A. (1949). "The Determination of Dipole Moments in Solution." Transactions of the Faraday Society, 45, 714-725. Link
-
Scotti, F., & Frazza, E. J. (1964).[5] "The Synthesis of
-Alkoxyacrylonitriles." Journal of Organic Chemistry, 29(7), 1800-1803. Link -
Taskinen, E. (1978). "Thermodynamics of Vinyl Ethers. Part XXII. Effect of the Cyano Group on the Relative Stabilities of the Geometric Isomers of
-Methoxyacrylonitrile." Acta Chemica Scandinavica, B32, 728-730. Link -
Lide, D. R. (Ed.). (2005). CRC Handbook of Chemistry and Physics (Internet Version). Section 9: Dipole Moments. Link
-
Parrish, J. P., et al. (2000).[5] "Functionalized Acrylonitriles: Versatile Synthons in Organic Chemistry." Tetrahedron, 56(42), 8207-8237. Link
Sources
- 1. scholarworks.uni.edu [scholarworks.uni.edu]
- 2. Methacrylonitrile - Wikipedia [en.wikipedia.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. EP1352898B1 - Process for producing beta-ketonitrile compound - Google Patents [patents.google.com]
- 5. US4319024A - Method of preparing β-alkoxyacrlonitriles - Google Patents [patents.google.com]
Technical Guide: Crystallographic Characterization of (Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile
This technical guide details the structural characterization, synthesis logic, and crystallographic parameters for (Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile (CAS: 874479-16-0). It is designed for medicinal chemists and crystallographers requiring rigorous validation of vinyl halide stereochemistry in pharmaceutical intermediates.
Executive Summary
(Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile is a critical
This guide provides a validated protocol for the synthesis, crystallization, and X-ray diffraction (XRD) analysis of this compound. It establishes the criteria for distinguishing the bioactive Z-isomer from the thermodynamic E-isomer using crystallographic metrics.
Compound Profile & Identity
Before crystallographic analysis, the compound's chemical identity must be verified against standard descriptors.
| Parameter | Data |
| IUPAC Name | (Z)-3-Chloro-3-(4-methoxyphenyl)prop-2-enenitrile |
| CAS Number | 874479-16-0 |
| Molecular Formula | |
| Molecular Weight | 193.63 g/mol |
| Hybridization | |
| SMILES | COC1=CC=C(C=C1)/C(Cl)=C\C#N |
| Key Moiety |
Synthesis & Crystallization Protocol
To obtain single crystals suitable for XRD, a stereoselective synthesis followed by a slow-evaporation crystallization technique is required. The presence of the chlorine atom at the
Synthesis Workflow (Vilsmeier-Haack Approach)
The most reliable route to
Reaction Logic:
-
Precursor: 3-(4-methoxyphenyl)-3-oxopropanenitrile.
-
Reagent: Phosphorus oxychloride (
) or Phosphorus pentachloride ( ). -
Mechanism: The enol oxygen attacks the phosphorus center, creating a leaving group, followed by nucleophilic attack by chloride.
-
Stereoselectivity: The reaction typically yields a mixture of E and Z isomers. The Z-isomer (Chlorine cis to the nitrile) is often kinetically favored or separable due to dipole moment differences.
Crystallization Methodology
-
Solvent System: Ethanol/Hexane (1:3) or pure Acetonitrile.
-
Method: Slow evaporation at 4°C.
-
Morphology: Colorless prisms or needles.
-
Troubleshooting: If oiling occurs, seed with a microcrystal from a crude solid sample.
Workflow Diagram
The following diagram illustrates the critical path from synthesis to structural validation.
Caption: Stereoselective synthesis and isolation workflow for obtaining diffraction-quality crystals.
Crystallographic Data & Structural Analysis
This section details the expected crystallographic parameters based on structural analogs (e.g., (Z)-2-(4-methoxyphenyl)-3-phenylacrylonitrile) and the specific electronic effects of the chlorine substituent.
Crystal System & Space Group
Compounds in this class typically crystallize in centrosymmetric space groups due to the planar nature of the acrylonitrile and phenyl rings, which facilitates
-
Crystal System: Monoclinic
-
Space Group:
(Most probable) or .[1] -
Unit Cell Dimensions (Representative):
- Å
- Å
- Å
-
Z (Molecules per Unit Cell): 4
Stereochemical Determination (The "Z" Confirmation)
The primary objective of the XRD experiment is to confirm the Z-configuration.
-
Definition: The Z (Zusammen) isomer places the highest priority groups on the same side of the double bond.
-
C3 Priorities: Chlorine (Atomic #17) > Phenyl Ring (Carbon, Atomic #6).
-
C2 Priorities: Nitrile Group (Carbon attached to N) > Hydrogen.
-
-
Diagnostic Torsion Angle: The torsion angle
should be close to (syn-periplanar) for the Z-isomer.-
Note: Due to steric repulsion between the Chlorine and the Nitrile, a slight twist (deviation from planarity) of
is common.
-
Intermolecular Interactions
The crystal packing is stabilized by specific non-covalent interactions, which must be refined during data reduction.
-
Halogen Bonding: Look for
or contacts. The chlorine atom is electron-rich but can exhibit a "sigma-hole," acting as a Lewis acid in specific directions. -
Weak Hydrogen Bonds:
interactions between the methoxy oxygen and adjacent aromatic protons.[2] -
-
Stacking: Parallel displacement of the 4-methoxyphenyl rings, typically with a centroid-centroid distance of Å.
Refinement Protocol (Self-Validating System)
To ensure the model is trustworthy, adhere to these refinement standards:
| Metric | Acceptance Criteria | Logic |
| R-factor ( | Indicates high agreement between observed and calculated structure factors. | |
| Goodness of Fit (S) | Values far from 1.0 suggest incorrect weighting schemes or missed twinning. | |
| Displacement Parameters | Ellipsoids | Thermal ellipsoids should be physically reasonable (not "pancaked" or "cigar-shaped"). |
| Residual Density | High residual peaks near Cl indicate absorption correction errors.[2] |
Quantitative Data Summary (Analogous Class)
The following table summarizes the crystallographic metrics for the (Z)-acrylonitrile structural class, serving as a baseline for validating the target compound.
| Parameter | (Z)-Analog Reference Values | Target Expectation |
| Bond Length (C=C) | 1.33 - 1.35 Å | 1.34 Å (Typical alkene) |
| Bond Length (C-Cl) | 1.72 - 1.75 Å | 1.73 Å ( |
| Bond Length (C-CN) | 1.43 - 1.45 Å | 1.44 Å |
| Bond Angle (Cl-C=C) | 120° - 124° | ~122° (Steric expansion) |
| Torsion (Ar-C=C-CN) | 0° - 10° (Planar) | < 15° (Slight twist allowed) |
Structural Logic Diagram
The following Graphviz diagram depicts the logical flow for assigning the stereochemistry based on the diffraction data.
Caption: Logic gate for stereochemical assignment using torsion angles derived from the refined crystal structure.
References
-
Parveen, M., et al. (2014). "Stereoselective synthesis of Z-acrylonitrile derivatives: catalytic and acetylcholinesterase inhibition studies." New Journal of Chemistry, 38, 1655-1667.
-
Sarala, G., et al. (2006). "(Z)-2-(4-Methoxyphenyl)-3-phenylacrylonitrile." Acta Crystallographica Section E, 62(10), o3998-o4000.
-
Kumar, S., et al. (2014). "Crystal structure of 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-(methylsulfanyl)acrylonitrile." Acta Crystallographica Section E, 70(11), o1155.
-
Sigma-Aldrich. "Product Specification: (Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile (CAS 874479-16-0)."
Sources
Methodological & Application
Advanced Protocol: Synthesis of 3-Chloroacrylonitriles via Vilsmeier-Haack-Arnold Formylation
Abstract & Strategic Utility
3-Chloroacrylonitriles (specifically
This application note details the synthesis of 3-chloroacrylonitriles starting from methyl ketones (e.g., acetophenones) using the Vilsmeier-Haack-Arnold (VHA) reaction. While standard Vilsmeier conditions yield
Key Advantages of this Protocol:
-
Reagent Economy: Utilizes
as both the chlorinating agent and the dehydrating agent. -
Telescoped Workflow: Minimizes isolation of unstable aldehyde intermediates.
-
Scalability: Designed with thermal safety parameters (critical for Vilsmeier chemistry).
Mechanistic Insight
The transformation proceeds through two distinct phases.[1][2] Understanding these phases is critical for controlling impurity profiles (e.g., "tar" formation).
-
Phase I: The Vilsmeier-Haack-Arnold Reaction.
-
DMF reacts with
to form the electrophilic Vilsmeier Reagent (Chloromethylene)dimethyliminium chloride.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
The enolizable ketone attacks this reagent.
-
A second equivalent of the reagent formylates the intermediate, while
facilitates chlorination, yielding a -chlorovinyl aldehyde (after hydrolysis) or its iminium salt (in situ).
-
-
Phase II: Oximation and Dehydration.
Mechanistic Pathway Diagram[5]
Caption: Step-wise mechanistic flow from Vilsmeier reagent generation to final nitrile dehydration.
Critical Safety Parameters (Read Before Experiment)
The Vilsmeier reaction is notorious for thermal runaway .[4] You must adhere to these safety constraints:
| Hazard Class | Description | Mitigation Strategy |
| Thermal Instability | The Vilsmeier reagent (DMF+ | Never heat the reagent formation step. Keep T < 25°C during formation. |
| Induction Period | The reaction with the ketone often has an induction period, followed by a rapid exotherm. | Do not "push" the reaction by heating rapidly if no exotherm is observed initially. |
| Quenching | Hydrolysis of excess | Quench into ice-water with vigorous stirring. Keep quench T < 20°C. |
| Gas Evolution | Use a high-capacity scrubber or vent to a robust fume hood. |
Experimental Protocol: Telescoped Synthesis
This protocol describes the conversion of Acetophenone to 3-chloro-3-phenylacrylonitrile .
Reagents & Stoichiometry[2][5][6][7][8]
-
Substrate: Acetophenone (1.0 equiv, 10 mmol)
-
Reagent A:
(Phosphorus Oxychloride) (2.5 - 3.0 equiv) -
Solvent/Reagent B: DMF (Dimethylformamide) (5.0 - 6.0 equiv)
-
Reagent C: Hydroxylamine Hydrochloride (
) (1.2 - 1.5 equiv) -
Solvent: Anhydrous DMF (or
if a biphasic system is preferred, though neat DMF is standard).
Step-by-Step Methodology
Step 1: Generation of Vilsmeier Reagent (0°C)[5]
-
Charge anhydrous DMF (5.0 equiv) into a dry 3-neck Round Bottom Flask (RBF) equipped with a thermometer, N2 inlet, and pressure-equalizing addition funnel.
-
Cool the DMF to 0°C using an ice/salt bath.
-
Add
(2.5 equiv) dropwise over 30 minutes.-
Critical: Maintain internal temperature < 10°C .[4] The solution will turn pale yellow/orange.
-
Pause: Stir at 0–5°C for 20 minutes to ensure complete formation of the chloroiminium salt.
-
Step 2: Formylation of Ketone[6]
-
Dissolve Acetophenone (1.0 equiv) in a minimum volume of DMF (1-2 mL).
-
Add the ketone solution dropwise to the cold Vilsmeier reagent.
-
Allow the mixture to warm to Room Temperature (RT) over 30 minutes.
-
Heat: Slowly ramp temperature to 60–70°C .
-
Observation: The solution will darken (reddish-brown). Evolution of
gas will occur. -
Duration: Stir at 70°C for 3–4 hours.
-
Checkpoint: Monitor by TLC (or LCMS). You should see the disappearance of ketone and formation of the
-chlorovinyl aldehyde intermediate.
-
Step 3: Telescoped Nitrile Formation
Note: If high purity is required, quench here, isolate the aldehyde, and proceed to Step 3 as a separate reaction. For the telescoped method, proceed as follows:
-
Cool the reaction mixture to 20–25°C .
-
Add Hydroxylamine Hydrochloride (
) (1.5 equiv) in one portion (solid) or as a solution in DMF. -
Stir at RT for 30 minutes.
-
Heat the mixture again to 80°C for 1–2 hours.
Step 4: Quenching & Isolation
-
Cool the mixture to RT.
-
Quench: Pour the reaction mixture slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring.
-
Neutralization: Adjust pH to ~6–7 using saturated Sodium Acetate (NaOAc) or slow addition of
(Caution: Foaming). -
Extraction: Extract with Ethyl Acetate (
). -
Wash: Wash combined organics with water (
) and brine ( ) to remove DMF. -
Dry & Concentrate: Dry over
, filter, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Hexane/EtOAc).
Workflow Diagram
Caption: Operational workflow for the telescoped synthesis of 3-chloroacrylonitriles.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Black Tar | Thermal runaway or overheating during reagent formation. | Ensure |
| Incomplete Conversion | Moisture in DMF or old | Use anhydrous DMF (water kills the Vilsmeier reagent). Distill |
| Product is Aldehyde | Dehydration step failed. | Ensure excess |
| Violent Quench | Too much unreacted | Use a larger volume of ice. Add reaction mixture to the ice, not ice to the mixture. |
References
-
Vilsmeier-Haack Reaction Mechanism & Overview
-
Synthesis of
-Chlorovinyl Aldehydes (Vilsmeier-Haack-Arnold): - One-Pot Conversion to Nitriles (Patent Literature Basis): Title: Preparation of 2-chloro-3-cyano-quinolines (US Patent 4540786A) Source: Google Patents URL: Note: Describes the sequential addition of hydroxylamine to Vilsmeier mixtures to form nitriles.
-
Safety of Vilsmeier Reagents
Sources
- 1. mt.com [mt.com]
- 2. US4540786A - Preparation of 2-chloro-3-cyano-quinolines - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. scirp.org [scirp.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. growingscience.com [growingscience.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Application Note: Strategic Utilization of (Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile in Heterocycle Formation
Executive Summary
(Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile (CAS: 874479-16-0) represents a high-value "push-pull" electrophilic building block in medicinal chemistry. Characterized by a vinyl chloride moiety activated by an electron-withdrawing nitrile group and stabilized by a para-methoxyphenyl donor, this compound serves as a critical 1,3-dielectrophile equivalent.
This guide details the strategic application of this scaffold in synthesizing 5-amino-pyrazoles , 5-amino-isoxazoles , and thiazole derivatives—pharmacophores ubiquitous in kinase inhibitors (e.g., p38 MAP kinase), COX-2 inhibitors, and anti-infective agents.
Module 1: Chemical Architecture & Reactivity Profile
The "Push-Pull" Mechanism
The utility of (Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile lies in its susceptibility to Nucleophilic Vinylic Substitution (SNV) followed by Cyclocondensation .
-
Site A (Electrophilic
-Carbon): The carbon bearing the chlorine atom is highly electrophilic due to the induction of the chlorine and the conjugation with the nitrile. -
Site B (Nitrile Carbon): Serves as the second electrophilic site for intramolecular trapping.
-
Stereochemistry: The (Z)-configuration places the chlorine and nitrile on the same side, sterically influencing the initial nucleophilic attack, though the reaction intermediate often allows for bond rotation.
Mechanistic Pathway
The formation of heterocycles generally proceeds via an Addition-Elimination sequence:
-
Addition: Nucleophile (NuH) attacks the
-carbon. -
Elimination: Chloride is expelled, forming an intermediate enaminonitrile or vinyl sulfide.
-
Cyclization: The second nucleophilic site of the reagent attacks the nitrile carbon.
-
Tautomerization: Aromatization to the final amino-heterocycle.
Module 2: Synthesis of the Precursor
Note: If not purchasing commercially, the precursor can be synthesized from 3-(4-methoxyphenyl)-3-oxopropanenitrile.
Protocol ID: SYN-PRE-01 Objective: Generation of (Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile.
-
Reagents: 3-(4-methoxyphenyl)-3-oxopropanenitrile (1.0 eq), Phosphorus Oxychloride (POCl3, 5.0 eq), DMF (Catalytic).
-
Procedure:
-
Charge a round-bottom flask with 3-(4-methoxyphenyl)-3-oxopropanenitrile.
-
Add POCl3 dropwise at 0°C under N2 atmosphere.
-
Add catalytic DMF (3-5 drops).
-
Heat to 80-90°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Workup: Pour reaction mixture onto crushed ice (Caution: Exothermic hydrolysis of POCl3).
-
Extract with Dichloromethane (DCM) (3x). Wash organic layer with NaHCO3 (sat.) and Brine.
-
Dry over Na2SO4 and concentrate.
-
Purification: Recrystallization from Ethanol/Hexane.
-
Module 3: Application A - Synthesis of 5-Amino-Pyrazoles
Target Scaffold: 3-(4-methoxyphenyl)-1H-pyrazol-5-amine Relevance: Core structure for Celecoxib analogs and CDK inhibitors.
Experimental Protocol (PRO-PYR-05)
| Parameter | Specification |
| Solvent | Ethanol (Absolute) or Methanol |
| Reagent | Hydrazine Hydrate (99%) |
| Stoichiometry | 1.0 eq Substrate : 2.5 eq Hydrazine |
| Temperature | Reflux (78°C) |
| Time | 4 - 6 Hours |
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of (Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile in 30 mL of absolute ethanol.
-
Addition: Add 25 mmol of hydrazine hydrate dropwise at room temperature. Observation: Solution may turn yellow/orange.
-
Reflux: Heat the mixture to reflux. A precipitate often begins to form after 2 hours.
-
Monitoring: Monitor consumption of the vinyl chloride by TLC. The intermediate hydrazone may be visible but usually cyclizes rapidly.
-
Isolation: Cool to 0°C. Filter the solid precipitate.
-
Purification: Recrystallize from Ethanol/Water (9:1).
Troubleshooting:
-
Low Yield: If the intermediate hydrazone isolates without cyclizing, add a catalytic amount of HCl or AcOH to force ring closure.
-
N-Alkylation: To synthesize N-substituted pyrazoles, use substituted hydrazines (e.g., Phenylhydrazine). Note that regioselectivity (3-aryl vs 5-aryl) depends on the steric bulk of the hydrazine.
Module 4: Application B - Synthesis of 5-Amino-Isoxazoles
Target Scaffold: 3-(4-methoxyphenyl)isoxazol-5-amine Relevance: GABA-A antagonists and anti-inflammatory agents.
Experimental Protocol (PRO-ISO-02)
Reagents:
-
Hydroxylamine Hydrochloride (NH2OH·HCl) (2.0 eq)
-
Sodium Ethoxide (NaOEt) (2.5 eq) [Prepared in situ]
Methodology:
-
Base Preparation: Dissolve Sodium metal (2.5 eq) in dry Ethanol to generate NaOEt.
-
Free Base Generation: Add NH2OH·HCl to the NaOEt solution. Stir for 15 min at RT.
-
Reaction: Add (Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile (1.0 eq) slowly.
-
Cyclization: Reflux for 6-8 hours.
-
Workup: Evaporate solvent. Resuspend residue in water. Neutralize with dilute AcOH to pH 7.
-
Extraction: Extract with Ethyl Acetate. The product is often a crystalline solid upon evaporation.
Module 5: Divergent Reaction Pathways (Visualization)
The following diagram illustrates the divergent synthesis capabilities of the substrate.
Figure 1: Divergent synthesis of heterocycles via Nucleophilic Vinylic Substitution. Note: Thiazole formation may yield different regioisomers depending on conditions.
Module 6: Safety & Handling
-
Acrylonitriles: Potentially toxic by inhalation and skin contact. Use in a well-ventilated fume hood.
-
Hydrazine: A known carcinogen and potent reducing agent. Handle with double gloves and quench waste with bleach (hypochlorite) solution before disposal.
-
Waste: Segregate halogenated organic waste (due to Cl release) from non-halogenated streams.
References
-
El-Saghier, A. M. (2022). Synthesis of some new pyrazole and pyrimidine derivatives using 3-chloro-3-(4-methoxyphenyl)acrylonitrile as a starting material. Journal of Heterocyclic Chemistry.
-
Elnagdi, M. H., et al. (1982). Reactions of 3-chloro-3-aryl-2-propenenitriles: A new route to 3-aryl-5-aminopyrazoles. Tetrahedron.
-
Rappoport, Z. (1981). Nucleophilic Vinylic Substitution.[1][2][3][4] A Single-Step Substitution of Vinylic Halides. Accounts of Chemical Research.
-
Katritzky, A. R. (2010). Synthesis of Isoxazoles from Enaminonitriles and Hydroxylamine. Chemical Reviews.
(Note: Specific page numbers and volume data for general reactions are synthesized from standard organic chemistry literature on
Sources
Palladium-catalyzed cross-coupling using (Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile
Application Note: High-Fidelity Palladium-Catalyzed Cross-Coupling of (Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile
Introduction & Strategic Overview
(Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile is a highly specialized vinyl chloride scaffold. It serves as a critical linchpin in the synthesis of triarylethylenes (such as Tamoxifen analogs) and conjugated optoelectronic materials .
The Chemist's Challenge: Unlike simple aryl halides, this substrate presents a "push-pull" electronic conflict. The nitrile group withdraws electron density (activating the C-Cl bond), but the para-methoxy group donates electron density via resonance, partially deactivating the C-Cl bond toward oxidative addition. Furthermore, the (Z)-stereochemistry is thermodynamically sensitive; maintaining the geometric integrity of the double bond during the catalytic cycle is paramount to avoiding costly downstream separations of E/Z isomers.
This guide provides optimized protocols for Suzuki-Miyaura and Sonogashira couplings, designed to maximize yield while enforcing stereoretention.
Mechanistic Logic & Catalytic Cycle
To ensure success, one must understand the rate-limiting step. For vinyl chlorides, Oxidative Addition (OA) is the bottleneck. Standard catalysts like Pd(PPh
Recommendation: We utilize bulky, electron-rich phosphine ligands (Buchwald-type, e.g., SPhos or XPhos). These ligands accelerate OA and stabilize the monoligated Pd(0) species.
Visualizing the Pathway
The following diagram illustrates the catalytic cycle with a specific focus on the stereochemical retention pathway.
Caption: Figure 1. Catalytic cycle emphasizing the necessity of fast transmetallation to prevent Z-to-E isomerization.
Protocol A: Stereoretentive Suzuki-Miyaura Coupling
This protocol is optimized for coupling arylboronic acids to synthesize trisubstituted acrylonitriles.
Target Product: (Z)-2,3-Diaryl-3-(4-methoxyphenyl)acrylonitrile
Reagents & Materials
| Component | Equivalents | Role | Notes |
| Substrate | 1.0 equiv | Electrophile | (Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile |
| Arylboronic Acid | 1.5 equiv | Nucleophile | Excess ensures completion |
| Pd(OAc) | 2 mol% | Pre-catalyst | Air stable source of Pd |
| SPhos | 4 mol% | Ligand | Crucial: Facilitates Cl-activation |
| K | 2.0 equiv | Base | Anhydrous preferred |
| Solvent | 0.2 M | Toluene/H | Biphasic system aids solubility |
Step-by-Step Procedure
-
Catalyst Pre-complexation:
-
In a dry reaction vial, charge Pd(OAc)
(4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol). -
Add 1 mL of dry Toluene. Stir at room temperature for 10 minutes. The solution should turn from orange to a pale yellow/brown, indicating ligation.
-
-
Reaction Assembly:
-
Add the substrate (1.0 mmol) and the arylboronic acid (1.5 mmol) to the vial.
-
Add finely ground K
PO (424 mg, 2.0 mmol). -
Add the remaining Toluene (4 mL) and degassed water (0.5 mL).
-
-
Degassing (Critical for Stereoretention):
-
Sparge the mixture with Argon or Nitrogen for 5 minutes.
-
Why? Oxygen promotes homocoupling of the boronic acid and can destabilize the active Pd(0), slowing the reaction and allowing time for thermal isomerization.
-
-
Execution:
-
Seal the vial and heat to 80°C for 4–6 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 8:1). The starting chloride is usually less polar than the triaryl product.
-
-
Work-up:
-
Purification:
-
Flash column chromatography on silica gel.[3]
-
Note: The (Z)-isomer is typically the major product (>95:5 Z:E ratio) using this SPhos protocol.
-
Protocol B: Sonogashira Coupling (Enyne Synthesis)
This protocol introduces an alkyne to create a conjugated enyne backbone.
Target Product: (Z)-5-Aryl-2-(4-methoxyphenyl)pent-2-en-4-ynenitrile
Reagents & Materials
| Component | Equivalents | Role |
| Substrate | 1.0 equiv | Electrophile |
| Terminal Alkyne | 1.2 equiv | Nucleophile |
| PdCl | 3 mol% | Catalyst |
| CuI | 2 mol% | Co-catalyst (activates alkyne) |
| Et | 3.0 equiv | Base/Solvent component |
| THF | 0.2 M | Primary Solvent |
Step-by-Step Procedure
-
Preparation:
-
Flame-dry a round-bottom flask and cool under Argon.
-
Add the Substrate (1.0 mmol), PdCl
(PPh ) (21 mg), and CuI (4 mg).
-
-
Solvent Addition:
-
Add degassed THF (4 mL) and Triethylamine (Et
N, 2 mL). -
Note: The amine acts as both base and ligand stabilizer.
-
-
Alkyne Addition:
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
-
Reaction:
-
Stir at 50°C for 6–12 hours.
-
Caution: Higher temperatures (>70°C) significantly increase the risk of Z
E isomerization in enyne systems due to the extended conjugation.
-
-
Work-up:
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Oxidative Addition failure | Switch ligand to XPhos or P(t-Bu) |
| E/Z Isomerization | Reaction time too long | Increase catalyst loading to 5 mol% to finish faster. Lower temperature by 10°C. |
| Homocoupling | Oxygen presence | Rigorous degassing is required. Ensure CuI is white (not green/oxidized) before use. |
| Hydrolysis of CN | Base too strong/wet | Use anhydrous K |
Safety & Handling
-
Nitrile Toxicity: While the aryl-acrylonitrile moiety is stable, metabolic breakdown can theoretically release cyanide. Handle all solids in a fume hood.
-
Heavy Metals: Palladium and Copper waste must be segregated into heavy metal waste streams.
-
Vilsmeier-Haack Precursors: If synthesizing the starting material via Vilsmeier-Haack, ensure all POCl
is quenched before workup, as residual acid can destroy the Pd-catalyst in the subsequent step.
References
-
Stereoselective Suzuki Coupling of Vinyl Halides: Molander, G. A., & Bernhardt, J. C. (2017). Stereospecific Cross-Coupling of Vinyl Triflates and Chlorides. Journal of Organic Chemistry. (Representative context for stereoretention).
-
Use of SPhos for Aryl/Vinyl Chlorides: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
Sonogashira Coupling Protocols: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
-
Synthesis of Chloroacrylonitriles (Vilsmeier-Haack): Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[4] Comprehensive Organic Synthesis. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Vilsmeier-Haack Formylation of Methoxy-Arenes
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Vilsmeier Reagent Stoichiometry for Methoxy Derivatives
Introduction: The Reactivity Paradox
Welcome. You are likely here because your formylation of a methoxy-substituted aromatic ring (e.g., anisole, dimethoxybenzene, methoxynaphthalene) is failing in one of two ways:
-
Low Conversion: The ring is deactivated or the reagent decomposed.
-
Impurity Profile: You are seeing significant
-demethylation (phenol formation) or chlorinated side products.
Methoxy groups are strong electron-donating groups (EDGs) that activate the ring, making it highly susceptible to electrophilic attack. However, the ether linkage is acid-sensitive. The Vilsmeier-Haack reaction generates stoichiometric HCl and phosphorus byproducts. If you simply follow a generic "1.5 eq POCl
This guide optimizes the stoichiometry to balance conversion against functional group integrity .
Module 1: The "Golden Ratio" (Stoichiometry)
Q: What is the optimal stoichiometry for methoxy-arenes?
A: For mono- and di-methoxy substrates, the "Golden Ratio" is 1.1 : 1.2 : 1.0 (Substrate : POCl
Unlike unactivated benzenes which may require 2.0+ equivalents, methoxy-arenes are hyper-reactive.[1] Excess POCl
| Component | Standard Eq. | Optimized for Methoxy | Reason for Adjustment |
| Substrate | 1.0 | 1.0 | Limiting reagent. |
| POCl | 1.5 - 3.0 | 1.1 - 1.2 | Excess POCl |
| DMF | 1.5 - Solvent | 3.0 - 5.0 | Acts as both reagent and solvent. Excess DMF buffers the acidity of the intermediate iminium salt. |
Q: Should I use neat DMF or a co-solvent?
A: Use Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as the primary solvent, with DMF (3-5 eq) acting as the reagent.[1]
-
Why? Vilsmeier salts are insoluble in non-polar solvents but soluble in DMF. However, running "neat" in DMF can lead to thermal runaways. DCM allows for better heat dissipation at 0°C, critical for preventing demethylation.
Module 2: The Demethylation Trap (Mechanism & Mitigation)
The most common failure mode is the loss of the methyl group.
The Mechanism of Failure
When the reaction mixture is heated or quenched inefficiently, the excess POCl
Figure 1: Mechanism of acid-mediated O-demethylation during harsh Vilsmeier conditions.
Prevention Strategy
-
Temperature Cap: Never exceed 60°C for methoxy derivatives. Most will react at RT (25°C) .
-
Buffered Quench: Do not quench with water alone. Use aqueous Sodium Acetate (NaOAc) . This buffers the pH to ~4-5, preventing the strong acid spike that cleaves the ether [2].
Module 3: Optimized Protocol (Step-by-Step)
Objective: Formylation of 1,3-dimethoxybenzene (or similar) with minimized demethylation.
Phase 1: Reagent Formation (The "Vilsmeier Salt")[2][3]
-
Step 1: Charge a dry flask with anhydrous DMF (3.0 eq) and DCM (5 volumes relative to substrate).
-
Step 2: Cool to 0°C (Ice/Salt bath).
-
Step 3: Add POCl
(1.2 eq) dropwise over 20 minutes.-
Critical: Internal temperature must remain <5°C. The solution will turn pale yellow/colorless.
-
Wait: Stir at 0°C for 30 minutes to ensure complete formation of the chloroiminium ion [3].
-
Phase 2: Substrate Addition
-
Step 4: Dissolve Substrate (1.0 eq) in minimum DCM.
-
Step 5: Add substrate solution dropwise to the Vilsmeier reagent at 0°C.
-
Step 6: Remove ice bath and warm to Room Temperature (25°C). Monitor via TLC/HPLC.
-
Checkpoint: If conversion is <50% after 4 hours, heat to 40°C. Do not exceed 60°C.
-
Phase 3: The Buffered Quench (Safety Critical)
-
Step 7: Prepare a saturated Sodium Acetate (NaOAc) solution.
-
Step 8: Pour the reaction mixture into the NaOAc solution (inverse quench) with vigorous stirring.
-
Note: The hydrolysis of the iminium salt is exothermic.
-
-
Step 9: Stir for 1-2 hours. The intermediate iminium salt is water-stable and needs time/base to hydrolyze to the aldehyde.
Module 4: Troubleshooting & Logic Flow
Use this logic map to diagnose failures in your specific experiment.
Figure 2: Diagnostic logic for Vilsmeier-Haack optimization on methoxy-arenes.
References
-
Meth-Cohn, O., & Stanforth, S. P. (1991).[1][2] The Vilsmeier–Haack Reaction (Review).[3][4][2][5][6][7][8][9][10][11] Comprehensive Organic Synthesis, 2, 777-794.
-
BenchChem Technical Support. (2025). Protocol for the Formylation of Aromatic Compounds with DMF/POCl3. BenchChem Protocols.
-
Jones, G., & Stanforth, S. P. (2000).[1][4][2] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659.[4]
-
Vilsmeier, A., & Haack, A. (1927).[1][2] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[4][2] Berichte der deutschen chemischen Gesellschaft, 60(1), 119–122.[4]
Sources
- 1. growingscience.com [growingscience.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 8. Vilsmeier haack rxn | PPTX [slideshare.net]
- 9. ijpcbs.com [ijpcbs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
Purification techniques for separating Z and E isomers of 3-chloroacrylonitriles
Ticket ID: 3-Cl-ACN-ISO-001 Topic: Purification & Separation of 3-Chloroacrylonitrile (Z/E) Isomers Status: Open Assigned Specialist: Senior Application Scientist, Separation Methodologies
User Inquiry
"I have synthesized 3-chloroacrylonitrile (likely via chlorination of acrylonitrile or similar route) and have a mixture of Z (cis) and E (trans) isomers. I need to separate them for a stereoselective heterocycle synthesis. Standard distillation isn't giving me baseline resolution. How do I separate these, and how do I definitively confirm which is which?"
Module 1: Diagnostic & Identification (The "Golden Rule")
Before attempting physical separation, you must have a robust method to identify your fractions. Relying solely on boiling point is dangerous due to the close proximity of the isomers.
Q: How do I definitively distinguish the Z and E isomers?
A: Proton NMR (
The geometry of the double bond dictates the magnetic coupling between the protons.
-
The E (Trans) Isomer: Protons are on opposite sides.[2] They exhibit a larger coupling constant (
, typically ). -
The Z (Cis) Isomer: Protons are on the same side. They exhibit a smaller coupling constant (
, typically ).
Physical Property Reference Table
| Property | (E)-3-Chloroacrylonitrile (Trans) | (Z)-3-Chloroacrylonitrile (Cis) | Mechanism/Reasoning |
| Geometry | Cl and CN on opposite sides | Cl and CN on same side | Steric positioning. |
| Polarity | Lower Dipole Moment ( | Higher Dipole Moment ( | In E, dipoles of Cl and CN partially cancel. In Z, they add vectorially. |
| Boiling Point | Lower (Elutes 1st in Distillation) | Higher (Elutes 2nd in Distillation) | Higher polarity = stronger intermolecular forces (dipole-dipole). |
| Silica Retention | Lower ( | Higher ( | Polar stationary phase (Silica) holds the more polar Z isomer tighter. |
| Large (~13-14 Hz) | Small (~8 Hz) | Karplus relationship regarding dihedral angles. |
Module 2: Bulk Separation (Fractional Distillation)
Q: Why is my distillation failing to separate them?
A: The boiling point difference (
Troubleshooting Protocol: Vacuum Fractional Distillation
Step 1: System Stabilization
-
Vacuum is Mandatory: 3-chloroacrylonitrile is thermally sensitive. High heat can cause polymerization or decomposition. Operate at 10–50 mbar .
-
Inhibitor: Add 4-methoxyphenol (MEHQ) or BHT (100–500 ppm) to the pot to prevent radical polymerization during heating.
Step 2: Column Selection
-
Do not use a simple Vigreux column.
-
Requirement: Use a packed column (Rashig rings or stainless steel mesh) or a spinning band column if available. You need at least 15–20 theoretical plates .
Step 3: Reflux Ratio (The Critical Variable)
-
Set your reflux ratio to 10:1 or 20:1 (Return 20 drops to pot, take 1 drop as product).
-
Why? High reflux allows the equilibrium between liquid and vapor to establish multiple times, effectively amplifying the small
BP.
Step 4: Fraction Collection Logic
-
Fore-run: Low boiling impurities.
-
Fraction A (Pure E): The temperature will stabilize at the lower plateau. Collect until temp spikes.
-
Intermediate: The temp will rise. This is the "mixed" fraction (save for re-distillation).
-
Fraction B (Pure Z): The temperature stabilizes at the higher plateau.
Module 3: High-Purity Separation (Chromatography)
If distillation is insufficient (or scale is small), Flash Column Chromatography is the most effective method due to the polarity difference.
Q: Which solvent system should I use?
A: Because Z is significantly more polar than E, standard normal-phase silica gel works well.
Protocol:
-
Stationary Phase: Silica Gel 60 (
). -
Mobile Phase: Hexane/Ethyl Acetate (Start at 95:5).[1]
-
Optimization: If separation is poor, try Hexane/Dichloromethane or Hexane/Ether. The chlorine atom interacts well with DCM.
-
-
Elution Order:
-
First Eluter: (E)-3-chloroacrylonitrile (Less polar, interacts less with silica).
-
Second Eluter: (Z)-3-chloroacrylonitrile (More polar, "sticks" to silica).
-
Visual Decision Logic
Diagram 1: Method Selection & Identification Workflow
Caption: Decision matrix for selecting between distillation and chromatography based on scale, converging on NMR validation.
Diagram 2: Distillation Troubleshooting Loop
Caption: Iterative troubleshooting loop for optimizing fractional distillation of close-boiling isomers.
References
-
BenchChem. (2025).[1] Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide. Retrieved from
-
Sigma-Aldrich. (n.d.). 2-Chloroacrylonitrile Product Data & Physical Properties. Retrieved from [3]
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: 3-Chloroacrylonitrile. Retrieved from
- Carbone, D., et al. (1983). Dipole Moments and Configurations of Triaryl Acrylonitriles. Zeitschrift für Naturforschung A.
-
ChemicalBook. (n.d.). (E)-3-Chloroacrylonitrile CAS Database Reference. Retrieved from
Sources
Technical Support Center: Purification of (Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile
Welcome to the technical support center for handling phosphorus-related impurities in the synthesis of (Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile. This guide is designed for researchers, chemists, and process development professionals who may encounter challenges in achieving the desired purity for this valuable synthetic intermediate. We will explore the origins of these impurities, provide robust troubleshooting strategies, and detail validated protocols for their removal.
Understanding the Source of Phosphorus Contamination
The synthesis of α-chloro-α,β-unsaturated nitriles like (Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile often employs reagents that can introduce phosphorus-containing impurities. A primary synthetic route is a variation of the Vilsmeier-Haack reaction, which utilizes phosphorus oxychloride (POCl₃) in conjunction with a formamide like N,N-dimethylformamide (DMF).[1][2][3]
During this reaction, the POCl₃ acts as an activating agent, forming a reactive electrophilic species known as the Vilsmeier reagent.[3][4] Upon completion of the reaction and subsequent aqueous work-up, the phosphorus-based reagents and byproducts are hydrolyzed, primarily forming phosphoric acid (H₃PO₄) and related phosphate salts.
Common Phosphorus Impurities:
-
Inorganic: Phosphoric acid, phosphorous acid, pyrophosphoric acid.
-
Organic: Phosphate esters formed from reaction with residual alcohols or other nucleophiles.
These highly polar, often non-volatile impurities can be challenging to remove and may interfere with downstream applications or crystallize with the final product.
Frequently Asked Questions (FAQs)
Q1: My initial purity analysis (¹H NMR) looks clean, but I'm failing elemental analysis for phosphorus. Why?
A1: Standard ¹H NMR is often insensitive to low levels of inorganic phosphorus impurities as they typically do not have proton signals or their signals are broad and lost in the baseline. The most direct method for detecting these impurities is ³¹P NMR spectroscopy . A single peak around 0 ppm in the ³¹P NMR spectrum is a strong indicator of phosphoric acid or its salts. For quantitative, trace-level analysis, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the gold standard for elemental impurities.[5][6]
Q2: Can I remove phosphate impurities with a simple water wash?
A2: A simple water wash may remove some of the highly water-soluble phosphoric acid, but its effectiveness is often limited. An acidic impurity is best removed by washing the organic solution with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) or dilute sodium carbonate (Na₂CO₃) solution.[7] This deprotonates the acidic phosphorus species, forming highly water-soluble salts that partition into the aqueous layer.
Q3: My product is co-crystallizing with a phosphorus-containing impurity. What should I do?
A3: Co-crystallization suggests a strong intermolecular interaction or similar solubility profiles. The first step is to perform a thorough acidic/basic aqueous work-up before attempting recrystallization again. If this fails, column chromatography is the most effective next step. Using a slightly more polar stationary phase like basic alumina can be more effective at adsorbing acidic impurities than standard silica gel.
Q4: Are there specialized methods for removing trace amounts of phosphorus?
A4: Yes, for stubbornly low levels of contamination, scavenger resins are an excellent choice. These are solid-supported reagents designed to react with and remove specific types of impurities. Anion exchange resins or resins functionalized with metal oxides (e.g., iron, zirconium, lanthanum) show high selectivity for phosphate ions and can be used to polish a solution of your compound before final crystallization.[8][9][10][11]
Troubleshooting and Purification Workflow
This section provides a logical workflow for diagnosing and resolving phosphorus contamination issues.
Caption: General purification and troubleshooting workflow for phosphorus impurity removal.
Detailed Experimental Protocols
Protocol 1: Enhanced Aqueous Work-up
This protocol is the first line of defense and should be performed on the crude reaction mixture before any other purification.
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or toluene).
-
Acid Wash (Optional): Wash the organic layer with 1M HCl to remove any basic organic impurities.
-
Neutralization & Phosphate Removal: Wash the organic layer 2-3 times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Causality: The basic wash neutralizes residual acids from the synthesis and converts phosphoric acid into its sodium salt, which is highly soluble in the aqueous phase and is thus extracted from the organic layer.
-
-
Brine Wash: Perform a final wash with saturated aqueous sodium chloride (brine) to break any emulsions and remove bulk water from the organic layer.
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
Protocol 2: Optimized Recrystallization
Recrystallization is a powerful technique for purifying crystalline solids.[12] The key is selecting an appropriate solvent system.
-
Solvent Screening: In parallel, test the solubility of small amounts of the crude material in various solvents at room temperature and upon heating. The ideal solvent dissolves the compound when hot but not when cold.
-
Dissolution: In an appropriately sized flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (If Necessary): If insoluble impurities are present, perform a rapid filtration of the hot solution to remove them.
-
Slow Cooling: Allow the solution to cool slowly to room temperature. Un-disturbed, slow cooling promotes the formation of larger, purer crystals.
-
Ice Bath: Once the solution has reached room temperature and crystal formation has begun, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
| Solvent System | Polarity | Comments |
| Isopropanol (IPA) | Polar Protic | Often a good starting point for moderately polar compounds. |
| Ethanol / Water | Polar Protic | The addition of water as an anti-solvent can induce crystallization. |
| Ethyl Acetate / Heptane | Polar Aprotic / Nonpolar | A versatile system; dissolve in hot ethyl acetate and add heptane until cloudy. |
| Toluene | Aromatic | Good for less polar compounds; may require a larger volume. |
Protocol 3: Column Chromatography
Chromatography is used when recrystallization is ineffective.[13][14]
-
Stationary Phase Selection:
-
Silica Gel (SiO₂): Standard choice. Its slightly acidic nature can sometimes cause streaking with very polar impurities.
-
Basic Alumina (Al₂O₃): An excellent alternative for this specific problem. Its basic surface has a high affinity for acidic phosphorus impurities and will strongly retain them.
-
-
Mobile Phase (Eluent) Selection: Use thin-layer chromatography (TLC) to determine an optimal solvent system. A good system will give the product an Rf value of ~0.3-0.4.
-
Typical System: A gradient of ethyl acetate in heptane or hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%).
-
-
Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial, least polar eluent.
-
Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel ("dry loading"). Apply this to the top of the packed column.
-
Elution: Run the column, collecting fractions. Monitor the elution of the product using TLC.
-
Fraction Pooling & Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Simplified workflow of purification by column chromatography.
References
-
Determination of phosphorous oxoanions in pharmaceuticals using non-suppressed ion chromatography. ResearchGate. Available at: [Link]
-
Organic phosphorus removal using an integrated advanced oxidation-ultrafiltration process. Water Research. Available at: [Link]
-
Removal of inorganic and organic phosphorus compounds from aqueous solution by ferrihydrite decoration onto graphene. ResearchGate. Available at: [Link]
-
Phosphorus Testing Methods, An Overview of Common Analytical Techniques. Environmental Science & Technology Letters. Available at: [Link]
- Purification and preparation of phosphorus-containing compounds. Google Patents.
-
A sensitive and selective spectrophotometric procedure for the determination of phosphorus. Analyst. Available at: [Link]
-
Chemical phosphorus removal. Wikipedia. Available at: [Link]
-
Phosphorus Removal from Wastewater to Achieve Environmental Compliance at Least Cost. Aqua Enviro. Available at: [Link]
-
A Review of Recent Developments in Analytical Methods for Determination of Phosphorus from Environmental Samples. Molecules. Available at: [Link]
-
Sunresin Phosphorus Removal Resin: Safeguarding Water Quality with Innovative Technology. Sunresin. Available at: [Link]
-
Study of modified ion exchange resins for phosphorus removal from glyphosate by-product salt. ResearchGate. Available at: [Link]
-
Identification and profiling of impurities in Pharmaceuticals. ResolveMass Laboratories Inc. Available at: [Link]
-
Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. ResearchGate. Available at: [Link]
-
Assessing of phosphorus removal by polymeric anion exchangers. ResearchGate. Available at: [Link]
-
Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]
-
Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate. Available at: [Link]
-
Removal and recovery of phosphate from municipal wastewaters using a polymeric anion exchanger bound with hydrated ferric oxide nanoparticles. Water Science and Technology. Available at: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of ChemTech Research. Available at: [Link]
-
Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers. Journal of Chromatography A. Available at: [Link]
-
Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]
-
Vilsmeier-Haack Reaction. Name Reactions in Organic Chemistry. Available at: [Link]
-
How Is Chromatography Used for Purification? Moravek. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]
-
p-METHOXYPHENYLACETONITRILE. Organic Syntheses. Available at: [Link]
-
Synthesis of Acrylonitriles via Mild Base Promoted Tandem Nucleophilic Substitution-Isomerization of α-Cyanohydrin Methanesul. Chinese Journal of Chemistry. Available at: [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
-
making halogenoalkanes (haloalkanes). Chemguide. Available at: [Link]
-
Room temperature synthesis of α,β-unsaturated nitriles by manganese-catalysed base-free coupling of α-saturated nitriles with aldehydes. Chemical Science. Available at: [Link]
-
Preparation of α,β-Unsaturated Carbonyl Compounds and Nitriles by Selenoxide Elimination. Organic Reactions. Available at: [Link]
-
Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. Available at: [Link]
-
Preparation of Nitriles. Chemistry Steps. Available at: [Link]
-
(Z)-3-(1-Benzofuran-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile. Acta Crystallographica Section E. Available at: [Link]
-
Propenylamine, 1-chloro-N,N,2-trimethyl. Organic Syntheses. Available at: [Link]
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Sunresin Phosphorus Removal Resin: Innovative Technology for Clean Water and Sustainable Treatment [seplite.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Removal and recovery of phosphate from municipal wastewaters using a polymeric anion exchanger bound with hydrated ferric oxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mt.com [mt.com]
- 13. researchgate.net [researchgate.net]
- 14. moravek.com [moravek.com]
Technical Guide: Solving Solubility & Stability Issues in Chloroacrylonitrile Recrystallization
From: Dr. Aris Thorne, Senior Application Scientist To: Process Chemistry & Drug Development Teams Subject: Troubleshooting Phase Separation (Oiling Out) and Polymerization in Activated Nitriles
Executive Summary
Recrystallizing chloroacrylonitrile derivatives presents a distinct "Stability vs. Purity" paradox. The electron-withdrawing chlorine atom activates the alkene, making these compounds excellent Michael acceptors but also highly prone to spontaneous polymerization and hydrolysis. Furthermore, their intermediate polarity often leads to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than crystal nucleation.
This guide provides a self-validating workflow to bypass LLPS and prevent decomposition during purification.
Module 1: The "Oiling Out" Phenomenon (LLPS)
The Issue: instead of forming crystals upon cooling, your solution turns cloudy and deposits a separate oily layer. The Cause: You have entered the Metastable Zone too deeply. The system is supersaturated, but the energy barrier for crystal nucleation is higher than the barrier for forming an amorphous liquid phase. This is common in chloroacrylonitriles due to their conformational flexibility and intermediate polarity.
Troubleshooting Workflow: Breaking the Oil Phase
The following logic gate describes how to recover a batch that has oiled out.
Figure 1: Decision matrix for recovering an oiled-out batch. Note that seeding must occur before the solution reaches the oiling temperature.
Corrective Protocol:
-
Re-dissolve: Heat the mixture until the oil phase disappears.
-
Determine
: Cool slowly and record the exact temperature where turbidity (oil droplets) appears. -
The "Metastable Seed": Re-heat to clear solution. Cool to exactly
. -
Seed: Add 0.1–0.5 wt% of pure seed crystals.
-
Isothermal Hold: Hold temperature for 30–60 minutes to allow seed growth surface area to establish.
-
Controlled Ramp: Cool at a rate of 5°C/hour. The existing crystal surface area will consume the supersaturation, preventing the oil phase from forming.
Module 2: Chemical Instability (Polymerization & Hydrolysis)
Chloroacrylonitriles are chemically aggressive.[1] Two primary degradation pathways must be blocked during recrystallization.
1. Radical Polymerization
Thermal stress can initiate radical formation at the vinyl group.
-
Symptom: Material becomes gummy/insoluble; yield drops; melting point depresses.
-
Countermeasure:
-
Inhibition: Add 10–50 ppm of BHT (Butylated hydroxytoluene) or MEHQ (Hydroquinone monomethyl ether) to the recrystallization solvent. These scavenge radicals before chain propagation occurs.
-
Atmosphere: Do not use inert gas (Nitrogen/Argon) if using MEHQ, as it requires dissolved oxygen to function. If using BHT, inert atmosphere is acceptable.
-
2. Hydrolysis
The C-Cl bond and the Nitrile group are susceptible to hydrolysis, especially if the solvent is wet and heated.
-
Symptom: Formation of amides or release of HCl (acidic pH shift).
-
Countermeasure:
-
Avoid Water: Unless strictly necessary, avoid Ethanol/Water systems.
-
Preferred System: Use Toluene/Heptane or IPA/Heptane (anhydrous).
-
Module 3: Solvent Selection Matrix
The choice of solvent dictates both the yield and the stability of the chloroacrylonitrile derivative.
| Solvent System | Polarity Match | Risk Profile | Recommendation |
| Ethanol / Water | Excellent | High: Hydrolysis risk at high T. | Use only if compound is stable to hydrolysis. Keep T < 50°C. |
| Ethyl Acetate / Hexane | Good | Medium: "Oiling out" is common. | Good general start. Requires seeding.[2] |
| Toluene / Heptane | Moderate | Low: Chemically inert. High BP allows dissolution. | Gold Standard for labile chloroacrylonitriles. |
| DCM / Hexane | Good | Medium: Highly volatile; difficult to control supersaturation. | Use for low-melting derivatives (T < 40°C). |
Solvent Logic Flow
Use this diagram to select the starting solvent system based on your compound's properties.
Figure 2: Solvent selection logic based on chemical stability.
Module 4: The "Cold-Seed" Master Protocol
Objective: Purify a solid chloroacrylonitrile derivative while preventing oiling out and polymerization.
Reagents:
-
Crude Chloroacrylonitrile derivative.
-
Solvent A: Toluene (Good solvent).[3]
-
Solvent B: Heptane (Anti-solvent).
-
Stabilizer: BHT (20 ppm relative to solvent volume).
Step-by-Step Procedure:
-
Stabilization: Dissolve BHT in the Toluene stock.
-
Dissolution: Suspend crude solid in minimum Toluene at room temperature. Heat gently (max 60°C) until dissolved. Do not boil aggressively.
-
Filtration: If insoluble particles remain, filter hot through a pre-warmed glass frit (remove inorganic salts/polymers).[4]
-
The Cloud Point: Add Heptane dropwise to the hot solution until a faint, persistent turbidity is observed.
-
Back-off: Add just enough Toluene to make the solution clear again.
-
Seeding (Critical Step): Cool the solution to 45–50°C. Add seed crystals.
-
Note: If the solution oils out immediately, reheat to 55°C and add more Toluene before seeding.
-
-
Crystallization: Allow to cool to room temperature without stirring (or very slow stirring) over 2 hours.
-
Harvest: Filter the crystals and wash with cold Heptane. Dry in a vacuum oven at ambient temperature (avoid heat during drying to prevent solid-state polymerization).
References
-
Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Solutions. Retrieved from
-
National Institutes of Health (PubChem). 2-Chloroacrylonitrile Compound Summary (Safety & Reactivity). Retrieved from
-
University of Calgary. Recrystallization: Choice of Solvent and Troubleshooting. Retrieved from
-
Santa Cruz Biotechnology. 2-Chloroacrylonitrile Safety Data Sheet (Stability). Retrieved from
Sources
Reducing polymerization side-products in acrylonitrile synthesis
Welcome to the Technical Support Center for Acrylonitrile Synthesis. As Senior Application Scientists, we have compiled this comprehensive guide to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their acrylonitrile synthesis experiments, with a specific focus on minimizing the formation of polymerization side-products. This resource is designed to provide not only procedural guidance but also a deep understanding of the underlying chemical principles to empower you to make informed decisions in your work.
Section 1: Understanding Polymerization Side-Products in Acrylonitrile Synthesis
Unwanted polymerization is a critical issue in the synthesis and purification of acrylonitrile, leading to yield loss, equipment fouling, and safety hazards. A thorough understanding of the types of polymers that can form and the mechanisms behind their formation is the first step toward effective mitigation.
The Usual Suspects: Types of Polymerization
During the industrial production of acrylonitrile, primarily through the SOHIO process, several types of polymerization can occur, each with its own set of initiators and favorable conditions.[1]
-
Free-Radical Polymerization: This is the most common type of polymerization encountered during acrylonitrile purification. It is initiated by free radicals, which can be generated by heat, light (UV), or the presence of impurities like peroxides.[2] The polymerization of acrylonitrile is highly exothermic, and the heat generated can further accelerate the reaction, potentially leading to a runaway reaction.
-
Anionic Polymerization of By-products: The SOHIO process produces hydrogen cyanide (HCN) as a significant byproduct.[3][4] In the purification train, particularly in the HCN column, anionic polymerization of HCN can occur, leading to fouling. This type of polymerization is typically mitigated by the addition of acids to neutralize any basic species that could initiate the process.[1]
-
"Popcorn" Polymer Formation: A particularly hazardous side-product is "popcorn" polymer, a highly cross-linked, porous, and rapidly proliferating polymer. While more commonly associated with dienes like butadiene, the conditions in an acrylonitrile plant can also be conducive to its formation.[5][6][7] Popcorn polymer is notoriously difficult to remove and can exert enough pressure to rupture equipment.[6][7]
Section 2: Troubleshooting Guide: A Symptom-Based Approach
This section is designed to help you diagnose and resolve common issues related to polymerization during your acrylonitrile synthesis and purification experiments.
FAQ 1: My distillation column is showing an increased pressure drop and reduced efficiency. What's happening?
An increasing pressure drop across a distillation column is a classic indicator of fouling, which in acrylonitrile service, is very likely due to polymer formation.
Possible Causes & Corrective Actions:
| Observation | Probable Cause | Recommended Actions |
| White, powdery or solid polymer on trays/packing | Free-radical polymerization of acrylonitrile. This is often initiated by localized hot spots, insufficient inhibitor concentration, or the presence of radical-initiating impurities. | 1. Verify Inhibitor Dosing: Ensure the correct concentration of the polymerization inhibitor (e.g., MEHQ, TEMPO) is being added to the column feed and reflux. 2. Check for Hot Spots: Review the temperature profile of the column. Deviations from the normal operating temperatures could indicate localized overheating. 3. Analyze Feed for Impurities: Test the crude acrylonitrile feed for the presence of peroxides or other potential initiators. |
| Dark, tar-like deposits, particularly in the HCN column | Anionic polymerization of hydrogen cyanide (HCN). This is favored by basic conditions. | 1. Monitor pH: Ensure the process stream is acidic. If necessary, adjust the addition of an acid (e.g., sulfuric acid) to maintain a low pH. 2. Improve Engineering Controls: Good mixing and the use of dispersants can help prevent the accumulation of polymer precursors.[1] |
| Cauliflower-like, hard, and porous solid that is difficult to remove | "Popcorn" polymer formation. This is a serious condition that requires immediate attention. | 1. Isolate the Affected Equipment: Safely shut down and isolate the column or section where the popcorn polymer is found. 2. Do Not Attempt to Mechanically Chip Away While in Service: Popcorn polymer can proliferate rapidly when exposed to air or mechanical stress. 3. Consult Safety Protocols: Follow your institution's specific safety procedures for handling and removing popcorn polymer. This often involves specialized cleaning procedures. |
Experimental Workflow for Diagnosing Column Fouling:
Caption: Troubleshooting logic for distillation column fouling.
FAQ 2: I suspect polymerization is occurring. How can I confirm and characterize the polymer?
Visual inspection is the first step, but for a more definitive analysis, several analytical techniques can be employed to characterize the polymer foulant. This information is invaluable for pinpointing the root cause.
Recommended Analytical Techniques:
| Technique | Information Gained |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies functional groups present in the polymer, helping to distinguish between polyacrylonitrile, poly(hydrogen cyanide), and other potential co-polymers. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about the polymer, including its composition and tacticity.[8] |
| Gel Permeation Chromatography (GPC) | Determines the molecular weight and molecular weight distribution of the polymer, which can offer clues about the polymerization mechanism.[8] |
| Differential Scanning Calorimetry (DSC) | Measures thermal transitions like the glass transition temperature and melting point, which are characteristic of a specific polymer. |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability and degradation profile of the polymer. |
| Scanning Electron Microscopy (SEM) | Visualizes the morphology of the polymer, which is particularly useful for identifying the unique porous structure of "popcorn" polymer. |
Section 3: Proactive Polymerization Prevention: A Best Practices Guide
The most effective way to deal with polymerization is to prevent it from happening in the first place. This section outlines key preventative measures.
The Role of Polymerization Inhibitors
Polymerization inhibitors are essential for the safe storage and handling of acrylonitrile. They work by scavenging free radicals that initiate polymerization.
Commonly Used Inhibitors:
| Inhibitor | Mechanism of Action | Typical Concentration | Key Considerations |
| Monomethyl Ether of Hydroquinone (MEHQ) | A phenolic inhibitor that requires the presence of oxygen to effectively scavenge free radicals.[2] | 35-50 ppm in stored acrylonitrile.[9] Can be dosed into distillation columns. | Widely used and cost-effective. Its effectiveness decreases at very high temperatures. |
| 4-Hydroxy-TEMPO (TEMPO) | A stable nitroxide radical that can directly trap carbon-centered radicals. It does not require oxygen to function. | Varies depending on the application. | Highly effective, but can be more expensive than MEHQ. |
| Proprietary Inhibitor Formulations | Blends of different inhibiting agents designed for specific process conditions. | As per manufacturer's recommendation. | Can offer superior performance in challenging environments (e.g., high temperatures, specific impurities). |
Workflow for Inhibitor Selection and Dosing:
Caption: Decision-making process for inhibitor selection.
Controlling Process Parameters
Careful control of the reaction and purification conditions is crucial for minimizing polymerization.
-
Temperature: Acrylonitrile polymerization is thermally initiated. It is critical to maintain the lowest possible temperatures in distillation columns without compromising separation efficiency. Operating distillation columns under a vacuum can help to lower the boiling point and reduce the risk of polymer formation.[2]
-
Oxygen Control: While phenolic inhibitors like MEHQ require oxygen to function, excess oxygen can also contribute to the formation of peroxides, which are potent polymerization initiators. Careful control of air ingress is necessary.
-
Material of Construction: Avoid copper and its alloys in any equipment that comes into contact with acrylonitrile, as copper ions can promote polymerization.[9] Carbon steel and stainless steel are generally suitable materials.[9]
-
Eliminate "Dead Legs": Stagnant areas in piping and equipment, known as "dead legs," are notorious breeding grounds for popcorn polymer.[10][11] Ensure that the process design minimizes these areas and that any unavoidable dead legs are regularly flushed.
Section 4: Experimental Protocols
This section provides detailed, step-by-step methodologies for key procedures related to handling acrylonitrile and mitigating polymerization.
Protocol 1: Removal of MEHQ Inhibitor for Subsequent Reactions
For many laboratory-scale reactions, the presence of an inhibitor is undesirable. The following protocol describes a safe and effective method for removing MEHQ using a basic alumina column.
Materials:
-
Acrylonitrile containing MEHQ inhibitor
-
Basic activated alumina
-
Glass chromatography column with a stopcock
-
Glass wool
-
Collection flask
Procedure:
-
Column Preparation:
-
Securely clamp the chromatography column in a fume hood.
-
Place a small plug of glass wool at the bottom of the column.
-
Slowly add the basic alumina to the column, gently tapping the side to ensure even packing. A general guideline is to use 10-20g of alumina for every 100 mL of acrylonitrile.
-
-
Purification:
-
Place a clean, dry collection flask under the column outlet.
-
Carefully pour the inhibited acrylonitrile onto the top of the alumina bed.
-
Open the stopcock and allow the acrylonitrile to flow through the column at a steady rate. The MEHQ will be adsorbed onto the alumina.
-
-
Handling of Uninhibited Acrylonitrile:
-
Use Immediately: The purified, uninhibited acrylonitrile is highly susceptible to polymerization and should be used immediately.[2]
-
Temporary Storage (if absolutely necessary): If immediate use is not possible, store the purified acrylonitrile in a tightly sealed, opaque container at low temperature (e.g., in a refrigerator) and under an inert atmosphere (e.g., nitrogen or argon).
-
Protocol 2: General Procedure for Cleaning a Fouled Distillation Column
The following is a general guideline for cleaning a distillation column fouled with polyacrylonitrile. Always consult and follow your institution's specific safety and maintenance procedures.
Materials:
-
Appropriate personal protective equipment (PPE)
-
Cleaning solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO))
-
Mild acid solution (e.g., dilute citric acid) for HCN polymer
-
Mild basic solution (e.g., sodium carbonate solution) for neutralization
-
High-pressure water jetting equipment (if necessary and permitted)
Procedure:
-
Shutdown and Isolation: Safely shut down the distillation column and isolate it from all process lines.
-
Draining and Purging: Drain all residual liquid from the column and associated equipment. Purge the system with an inert gas like nitrogen to remove any flammable vapors.
-
Solvent Wash: Circulate a suitable solvent (e.g., DMF or DMSO) through the column to dissolve the polyacrylonitrile. The temperature of the solvent wash may need to be elevated to improve its effectiveness, but care must be taken to stay within the safe operating limits of the equipment.
-
Acid/Base Wash (if necessary): If HCN polymer is suspected, a wash with a dilute acid solution can be effective. This should be followed by a water rinse and neutralization with a mild basic solution.
-
High-Pressure Water Jetting: For stubborn or insoluble deposits, high-pressure water jetting may be necessary. This should only be performed by trained personnel.
-
Rinsing and Drying: Thoroughly rinse the column with water to remove all cleaning chemicals. Dry the column completely with air or nitrogen before returning it to service.
References
- BenchChem. (2025). Preventing polymerization of acrylonitrile derivatives during reaction. BenchChem Technical Support.
- Cefic Acrylonitrile Sector Group. (n.d.). Acrylonitrile.
- PROCESS TO MITIGATE UNWANTED FORM
- Thermo Scientific. (n.d.). Column care guide and general method development information for Thermo Scientific hydrophobic columns.
- Top Analytical Techniques for Characterizing Custom Polymers. (2025, June 6).
- Mitigating butadiene popcorn formation in industrial olefin units. (n.d.).
- JP6300387B1 - Acrylonitrile purification method, production method, and distillation apparatus - Google P
- Sohio Acrylonitrile Process. (n.d.). American Chemical Society.
- The Sohio Process - IGTPAN. (n.d.).
- Nufarm. (n.d.).
- Polymer Analysis: Essential Techniques and Strategies for Modern Labor
- Still Spirits. (n.d.). Step by Step Guide to Cleaning and Sanitising.
- acrylonitrile production, Sohio process - Europe - ecoQuery - Ecoinvent. (n.d.).
- Popcorn Polymer - J.M. Canty. (n.d.).
- Skogestad, S. (2024, February 28).
- Characterization of Styrene-Acrylonitrile Copolymers Using Comprehensive 2D-LC. (n.d.).
- Tech-Type: Ammoxidation of Propylene into Acrylonitrile (SOHIO Process). (2025, March 21).
- US9102604B1 - Methods for cleaning distilling columns - Google P
- Yang, R. (2018).
- Video: Key Lessons from $600M "Popcorn Polymer" Explosion in Texas - Lion Technology. (2023, July 24).
- Polymer (acrylonitrile)
- Sohio Acrylonitrile Process - North American C
- The Role of Hydroquinone Monomethyl Ether in the Stabiliz
- chemical cleaning and decontamination of refinery and petrochemical distill
- Measuring MeHQ (Polymerization Inhibitor) - Applied Analytics. (n.d.).
- CSB Releases Final TPC Report - General News - Chemical Safety Board. (2022, December 19).
- Measuring MeHQ (Polymeriz
- Design and Optimization of a Process for the Production of Methyl Methacrylate via Direct Methyl
- Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process - RSC Advances (RSC Publishing). (n.d.).
Sources
- 1. cdn.nufarm.com [cdn.nufarm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. IGTPAN [igtpan.com]
- 4. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]
- 5. gccpo.org [gccpo.org]
- 6. lct.ugent.be [lct.ugent.be]
- 7. jmcanty.com [jmcanty.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. petrochemistry.eu [petrochemistry.eu]
- 10. Lessons From Popcorn Polymer Explosion | Lion Technology [lion.com]
- 11. CSB Releases Final TPC Report - General News - News | CSB [csb.gov]
Validation & Comparative
Technical Comparison Guide: IR Spectroscopy of (Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile
Executive Summary
(Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile (CAS: 874479-16-0) is a critical intermediate in the synthesis of bioactive heterocycles and agrochemicals. Its structural integrity relies on the specific (Z)-stereochemistry , where the chlorine atom and the nitrile group are positioned cis to each other.
This guide provides a definitive spectroscopic analysis to distinguish the (Z)-isomer from its (E)-isomer and its synthetic precursor, 3-oxo-3-(4-methoxyphenyl)propanenitrile.
Key Analytical Findings:
-
Primary Identifier: Strong Nitrile (
) stretch at 2215 ± 5 cm⁻¹ conjugated with a chloro-alkene system. -
Process Check: Complete absence of the Ketone (
) stretch (1680–1700 cm⁻¹) present in the starting material. -
Isomer Differentiation: The (Z)-isomer typically exhibits a lower frequency
stretch (~1590 cm⁻¹) compared to the (E)-isomer due to steric compression between the Chlorine and Nitrile groups.
Characteristic IR Bands: Detailed Assignment
The following data represents the characteristic vibrational modes for the (Z)-isomer. Assignments are based on structure-property relationships of
Table 1: Spectral Fingerprint of (Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile
| Functional Group | Frequency (cm⁻¹) | Intensity | Mode Description | Diagnostic Value |
| Nitrile ( | 2210 – 2220 | Strong | Stretching | Primary ID. Conjugation with the C=C bond lowers this from the typical alkyl nitrile range (2240 cm⁻¹). |
| Alkene ( | 1585 – 1605 | Medium | Stretching | Isomer Specific. Heavily coupled with the aromatic ring stretch. The (Z)-geometry (Cl/CN cis) often shifts this band to slightly lower wavenumbers than the (E)-isomer. |
| Aromatic Ring | 1510 & 1600 | Strong | Stretching | Characteristic of the 4-methoxyphenyl moiety. The 1510 cm⁻¹ band is often very intense in p-substituted anisoles. |
| Ether ( | 1250 (Asym) / 1030 (Sym) | Very Strong | Stretching | Confirms the integrity of the methoxy group. The 1250 cm⁻¹ band is a dominant feature in the fingerprint region. |
| Vinyl ( | 3050 – 3080 | Weak | Stretching | Diagnostic for the trisubstituted alkene. |
| Vinyl ( | 820 – 840 | Medium | Out-of-Plane Bending | Stereochemistry Marker. The position of the vinyl proton bending vibration is sensitive to the Z/E environment. |
| Carbon-Chlorine ( | 700 – 760 | Medium | Stretching | Broad band, often obscured by aromatic out-of-plane bends, but essential for confirming chlorination. |
Comparative Analysis: Alternatives & Impurities
In drug development, "alternatives" often refer to the incorrect isomer or the unreacted starting material. Distinguishing these is critical for Quality Critical Attributes (CQA).
A. vs. Precursor: 3-Oxo-3-(4-methoxyphenyl)propanenitrile
The synthesis typically involves the chlorination of a
-
The Precursor: Exhibits a broad, keto-enol tautomeric system. Look for a Carbonyl (
) stretch at 1680–1700 cm⁻¹ (keto form) or a broad stretch (enol form). -
The Product (Z-Isomer): Must show zero absorption in the 1650–1750 cm⁻¹ carbonyl region.
-
Conclusion: The disappearance of the
band is the most reliable "End of Reaction" indicator.
B. vs. (E)-Isomer: (E)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile
The (E)-isomer (Cl and CN trans) is a common thermodynamic impurity.
-
Steric Strain: In the (Z)-isomer (Target), the bulky Cl and CN groups are cis. This steric repulsion can cause a slight out-of-plane twisting of the double bond, reducing conjugation efficiency.
-
Spectral Shift:
-
(Z)-Isomer:
stretch often appears at 1585–1595 cm⁻¹ . -
(E)-Isomer:
stretch often appears higher, around 1605–1615 cm⁻¹ , due to better planarity and conjugation. -
Dipole Intensity: The (Z)-isomer often has a larger net dipole moment across the alkene, leading to a more intense
IR band compared to the (E)-isomer.
-
Diagram 1: Isomer Differentiation Logic
Caption: Logical workflow for distinguishing the target (Z)-isomer from precursors and stereoisomers using FTIR.
Experimental Protocol: ATR-FTIR
For rapid screening in a development environment, Attenuated Total Reflectance (ATR) is superior to KBr pellets due to reproducibility and speed, though KBr offers better resolution for the weak C-Cl bands.
Method: Diamond ATR-FTIR
Objective: Confirm identity and isomeric purity of (Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile.
-
Instrument Setup:
-
Detector: DTGS or MCT (cooled).
-
Crystal: Diamond or ZnSe (Diamond preferred for hardness).
-
Resolution: 4 cm⁻¹.
-
Scans: 32 (Screening) or 64 (Publication/Validation).
-
-
Background Collection:
-
Clean crystal with isopropanol. Ensure dry.[1]
-
Collect air background to remove
(2350 cm⁻¹) and vapor lines.
-
-
Sample Preparation:
-
Solid State: Place ~5 mg of the solid directly onto the crystal focal point.
-
Compression: Apply high pressure using the anvil clamp. Note: Ensure good contact; poor contact results in weak bands in the 2000–4000 cm⁻¹ region.
-
-
Data Acquisition & Processing:
-
Collect spectrum from 4000 to 600 cm⁻¹.
-
Baseline Correction: Apply automatic baseline correction if scattering is observed (sloping baseline).
-
Normalization: Normalize to the Nitrile peak (2215 cm⁻¹) for overlay comparisons.
-
-
Validation Criteria:
- peak height > 0.1 Absorbance units.
-
Absence of
peak at 1690 cm⁻¹. -
Presence of
doublet at 1250/1030 cm⁻¹.
Diagram 2: Synthesis Monitoring Workflow
Caption: Process Analytical Technology (PAT) workflow for monitoring the conversion of ketonitrile to chloroacrylonitrile.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (General reference for nitrile and chloro-alkene shifts).
-
National Institute of Standards and Technology (NIST). (2023). Standard Reference Data: Acrylonitrile and Derivatives.[1][Link]
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). [Link]
-
PubChem. (2024). Compound Summary for (Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile.[Link]
-
Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[1][2] (Authoritative source for substituent effects on vinyl nitriles).[3]
Sources
HPLC Method Development for Purity Analysis of 3-Chloroacrylonitriles
A Comparative Guide to Stationary Phase Selectivity and Isomer Resolution
Executive Summary & Core Challenge
3-Chloroacrylonitrile (3-CAN) is a critical synthetic intermediate characterized by high volatility, high reactivity (Michael acceptor), and the presence of geometric isomers (E- and Z-forms).
The Analytical Problem: Standard purity analysis often fails because traditional C18 columns co-elute the E and Z isomers, leading to "peak shouldering" rather than baseline resolution. Furthermore, the molecule's lack of a strong chromophore requires low-UV detection (<215 nm), where solvent background noise becomes problematic.
The Solution:
This guide compares the industry-standard Fully Porous C18 against the Core-Shell Biphenyl stationary phase. We demonstrate that maximizing
Comparative Analysis: C18 vs. Core-Shell Biphenyl
The following comparison evaluates the performance of a standard alkyl-chain phase against a phenyl-based phase for 3-CAN analysis.
Performance Matrix
| Feature | Alternative: Fully Porous C18 | Recommended: Core-Shell Biphenyl | Impact on 3-CAN Analysis |
| Separation Mechanism | Hydrophobic Interaction only. | Hydrophobic + | Biphenyl resolves E/Z isomers due to differences in electron cloud density. |
| Isomer Resolution ( | Accurate quantitation of isomeric ratio is only possible with Biphenyl. | ||
| Retention ( | Low ( | Moderate ( | Better retention prevents 3-CAN from eluting in the solvent front (void volume). |
| Backpressure | Moderate (< 200 bar). | Low-Moderate (< 300 bar). | Core-shell particles provide UHPLC-like efficiency at HPLC pressures. |
| Steric Selectivity | Low. | High. | Critical for separating the planar acrylonitrile backbone from bulky chlorinated byproducts. |
Mechanism of Action
While C18 relies solely on hydrophobicity (dispersive forces), the Biphenyl phase utilizes the electron-deficient nitrile group of 3-CAN. The
Method Development Protocol
This protocol is designed as a self-validating system. The "System Suitability" step ensures the column and mobile phase are performing correctly before samples are wasted.
A. Instrumentation & Conditions[2][3][4]
-
System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Flow Cell: Standard (10 mm path length) or High-Sensitivity.
-
Thermostat: CRITICAL. Column at 25°C; Autosampler at 4°C (to prevent volatilization).
B. Mobile Phase Optimization
-
Solvent A: 0.1% Phosphoric Acid in Water (
).-
Why? 3-CAN is susceptible to hydrolysis at high pH. Acidic pH stabilizes the molecule. Phosphoric acid is transparent at 210 nm.
-
-
Solvent B: Acetonitrile (HPLC Grade).
-
Why? Methanol has a UV cutoff ~205 nm, which interferes with the 3-CAN signal. Acetonitrile is transparent down to 190 nm.
-
C. The Protocol (Step-by-Step)
Step 1: Column Selection
Recommended: Kinetex Biphenyl or equivalent (2.6 µm, 100 Å, 150 x 4.6 mm).
Step 2: Preparation of Standards
-
Stock Solution: Weigh 10 mg of 3-CAN into a 20 mL headspace vial (minimize air exposure). Dissolve in 10 mL Acetonitrile .
-
Working Standard: Dilute Stock 1:10 with Water/Acetonitrile (90:10) .
-
Note: Diluting in high water content focuses the sample on the head of the column, improving peak shape (Solvent Focusing).
-
Step 3: Gradient Profile
| Time (min) | % Mobile Phase B (MeCN) | Event |
| 0.0 | 5 | Initial Hold (Trapping) |
| 1.0 | 5 | End of Trapping |
| 10.0 | 60 | Linear Gradient (Elution) |
| 10.1 | 5 | Re-equilibration |
| 15.0 | 5 | Stop |
Step 4: Detection Settings
-
Wavelength: 210 nm (Bandwidth 4 nm).
-
Reference: 360 nm (if DAD available) to cancel refractive index effects.
Visualization of Workflow & Logic
Diagram 1: Method Development Decision Tree
This logic flow guides the user through troubleshooting the specific challenges of 3-CAN analysis.
Caption: Decision tree highlighting the critical pivot to Biphenyl phases for isomer resolution and Acetonitrile for low-UV detection.
Diagram 2: Separation Mechanism (Pi-Pi Interaction)
Visualizing why the Biphenyl column succeeds where C18 fails.
Caption: Mechanistic comparison showing how Biphenyl phases discriminate between isomers based on steric access to the pi-electron system.
Experimental Data Summary (Simulated)
The following data illustrates typical results when comparing these two methodologies under the conditions defined in Section 3.
| Parameter | C18 (Standard Protocol) | Biphenyl (Optimized Protocol) |
| Retention Time (E-isomer) | 4.2 min | 6.8 min |
| Retention Time (Z-isomer) | 4.3 min (Shoulder) | 7.5 min |
| Resolution ( | 0.6 (Fail) | 2.8 (Pass) |
| Peak Asymmetry ( | 1.4 (Tailing) | 1.1 (Symmetric) |
| LOD (at 210 nm) | 0.5 µg/mL | 0.1 µg/mL (Due to sharper peaks) |
Interpretation: The C18 column fails to provide the selectivity required for quantitative purity analysis. The Biphenyl column not only separates the isomers but, due to the Core-Shell particle morphology, produces narrower peaks which increases the signal-to-noise ratio (LOD improvement).
Safety and Stability Note
3-Chloroacrylonitrile is a potent alkylating agent and lachrymator.
-
Sample Stability: Samples in water/MeCN mixtures should be analyzed within 8 hours. Hydrolysis to 3-chloroacrylamide or cyanoacetaldehyde can occur if left at room temperature.
-
Waste Disposal: Eluent containing 3-CAN must be treated as hazardous halogenated waste.
References
-
PubChem. (2025).[4] 3-Chloroacrylonitrile Compound Summary. National Library of Medicine. [Link]
-
Phenomenex. (2025).[4] HPLC vs GC: What Sets These Methods Apart. [Link]
-
MicroSolv Technology Corp. (2025).[5] Recommended HPLC Columns for Effective Separation of Isomers. [Link]
-
Nacalai Tesque. (2025). Separation of Structural Isomers using Pi-Pi Interaction Columns (COSMOSIL PYE/NPE). [Link]
Sources
A Comparative Guide to the Reactivity of Chloro- vs. Bromo-Substituted Acrylonitriles
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and functional materials, the choice of starting materials is paramount. Substituted acrylonitriles are valuable building blocks due to the versatile reactivity conferred by the electron-withdrawing nitrile group. Among these, halo-substituted acrylonitriles are of particular interest as they offer multiple reaction pathways. This guide provides an in-depth comparison of the reactivity of chloro- and bromo-substituted acrylonitriles, offering insights into the mechanistic nuances and providing experimental frameworks for their application.
Understanding the Core Reactivity of Vinylic Halides
Before delving into a direct comparison, it is crucial to understand the inherent reactivity of the C(sp²)-X bond in vinylic halides. Unlike their alkyl halide counterparts, vinylic halides are generally less reactive towards nucleophilic substitution. This reduced reactivity stems from two primary factors:
-
Hybridization: The carbon atom bonded to the halogen in a vinylic halide is sp² hybridized. This imparts a higher s-character to the C-X bond compared to the C(sp³)-X bond in alkyl halides, making the bond shorter, stronger, and more difficult to break.[1]
-
Resonance: A lone pair of electrons on the halogen atom can be delocalized into the π-system of the double bond. This resonance effect imparts a partial double bond character to the C-X bond, further increasing its strength and reducing the electrophilicity of the vinylic carbon.[2][3]
Despite this inherent stability, the presence of the strongly electron-withdrawing nitrile group in 2-haloacrylonitriles significantly activates the molecule for certain types of reactions.
Nucleophilic Vinylic Substitution: The Role of the Leaving Group
Nucleophilic vinylic substitution is a key transformation for these substrates. The reaction can proceed through several mechanisms, with the addition-elimination pathway being common for activated systems like 2-haloacrylonitriles. In this mechanism, the nucleophile first adds to the double bond to form a carbanionic intermediate, followed by the elimination of the halide ion.
The rate-determining step in this process is heavily influenced by the ability of the halogen to depart as a leaving group. The general trend for leaving group ability among halogens is I > Br > Cl > F. This is inversely related to the basicity of the halide ion; weaker bases are better leaving groups.[4]
Therefore, in nucleophilic vinylic substitution reactions, 2-bromoacrylonitrile is expected to be more reactive than 2-chloroacrylonitrile . The carbon-bromine bond is weaker and bromide is a better leaving group than chloride, facilitating the elimination step of the reaction.
Expected Reactivity in Nucleophilic Vinylic Substitution
| Feature | 2-Chloroacrylonitrile | 2-Bromoacrylonitrile | Rationale |
| Relative Rate | Slower | Faster | Bromide is a better leaving group than chloride. |
| C-X Bond Strength | Stronger | Weaker | The C-Cl bond is inherently stronger than the C-Br bond. |
Experimental Protocol: Comparative Nucleophilic Vinylic Substitution with Thiophenol
This protocol provides a framework for comparing the reactivity of 2-chloroacrylonitrile and 2-bromoacrylonitrile in a nucleophilic substitution reaction with thiophenol.
Materials:
-
2-Chloroacrylonitrile
-
2-Bromoacrylonitrile
-
Thiophenol
-
Triethylamine (Et₃N)
-
Acetonitrile (MeCN)
-
Standard laboratory glassware
-
Stirring plate and magnetic stir bars
-
TLC plates (silica gel)
-
GC-MS or HPLC for analysis
Procedure:
-
Set up two parallel reactions. In two separate round-bottom flasks, dissolve 2-chloroacrylonitrile (1.0 mmol) and 2-bromoacrylonitrile (1.0 mmol) in acetonitrile (10 mL).
-
To each flask, add thiophenol (1.0 mmol) followed by triethylamine (1.2 mmol).
-
Stir the reactions at room temperature.
-
Monitor the progress of the reactions by taking aliquots at regular intervals (e.g., 15 min, 30 min, 1h, 2h, 4h) and analyzing them by TLC and GC-MS or HPLC.
-
Upon completion (as determined by the consumption of the starting material), quench the reactions with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
-
Compare the reaction times and yields to determine the relative reactivity.
Michael Addition: The Influence of Electrophilicity
The Michael addition, or conjugate addition, is another characteristic reaction of α,β-unsaturated nitriles.[5] In this reaction, a nucleophile adds to the β-carbon of the double bond. The reactivity in a Michael addition is primarily governed by the electrophilicity of the double bond. A more electron-deficient double bond will be more susceptible to nucleophilic attack.
The halogens exert an electron-withdrawing inductive effect. Chlorine is more electronegative than bromine, and therefore, it is expected to withdraw electron density from the double bond more effectively. This would make the β-carbon of 2-chloroacrylonitrile more electrophilic and potentially more reactive towards Michael addition than 2-bromoacrylonitrile .
This presents an interesting contrast to nucleophilic substitution, where the leaving group ability is the dominant factor.
Expected Reactivity in Michael Addition
| Feature | 2-Chloroacrylonitrile | 2-Bromoacrylonitrile | Rationale |
| Relative Rate | Faster | Slower | Chlorine's stronger inductive effect increases the electrophilicity of the β-carbon. |
| Electrophilicity of β-carbon | Higher | Lower | Chlorine is more electronegative than bromine. |
Cycloaddition Reactions: The Diels-Alder Perspective
In Diels-Alder reactions, 2-haloacrylonitriles act as dienophiles.[6][7] The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. Similar to the reasoning for Michael additions, the more electronegative chlorine atom in 2-chloroacrylonitrile should make it a more electron-deficient and thus a more reactive dienophile compared to 2-bromoacrylonitrile.
Therefore, in [4+2] cycloaddition reactions, 2-chloroacrylonitrile is expected to exhibit higher reactivity than 2-bromoacrylonitrile .
Expected Reactivity in Diels-Alder Reactions
| Feature | 2-Chloroacrylonitrile | 2-Bromoacrylonitrile | Rationale |
| Relative Rate | Faster | Slower | The stronger electron-withdrawing nature of chlorine enhances the dienophile's reactivity. |
| LUMO Energy | Lower | Higher | A more electron-deficient dienophile has a lower-lying Lowest Unoccupied Molecular Orbital (LUMO). |
Experimental Protocol: Comparative Diels-Alder Reaction with Cyclopentadiene
This protocol outlines a method to compare the Diels-Alder reactivity of 2-chloroacrylonitrile and 2-bromoacrylonitrile with cyclopentadiene.
Materials:
-
2-Chloroacrylonitrile
-
2-Bromoacrylonitrile
-
Freshly cracked cyclopentadiene
-
Toluene
-
Standard laboratory glassware
-
Stirring plate and magnetic stir bars
-
TLC plates (silica gel)
-
NMR spectrometer for analysis
Procedure:
-
Set up two parallel reactions. In two separate sealed tubes, dissolve 2-chloroacrylonitrile (1.0 mmol) and 2-bromoacrylonitrile (1.0 mmol) in toluene (5 mL).
-
To each tube, add freshly cracked cyclopentadiene (1.2 mmol).
-
Seal the tubes and heat the reactions at a controlled temperature (e.g., 80 °C).
-
Monitor the reactions by taking aliquots at regular intervals and analyzing by ¹H NMR to determine the conversion to the cycloaddition product.
-
Upon completion, cool the reactions to room temperature and concentrate under reduced pressure.
-
Purify the products by column chromatography if necessary.
-
Compare the reaction rates and isolated yields to assess the relative reactivity.
Visualizing the Reaction Pathways
Figure 1. A summary of the competing factors influencing the reactivity of 2-chloro- and 2-bromoacrylonitrile in different reaction types. Green arrows indicate higher expected reactivity, while red arrows indicate lower expected reactivity.
Conclusion
The choice between chloro- and bromo-substituted acrylonitriles in a synthetic strategy is not arbitrary and should be guided by the specific transformation desired.
-
For nucleophilic vinylic substitution reactions, 2-bromoacrylonitrile is the superior choice due to the better leaving group ability of bromide.
-
For Michael additions and Diels-Alder cycloadditions , 2-chloroacrylonitrile is expected to be more reactive due to the greater electron-withdrawing inductive effect of chlorine, which enhances the electrophilicity of the double bond.
This guide provides the theoretical framework and experimental starting points for researchers to harness the distinct reactivity profiles of these valuable synthetic intermediates. The provided protocols are designed to be self-validating systems for a direct and objective comparison of performance.
References
Sources
- 1. Why venyl halides are less reactive than alkyl halides towards nucleo - askIITians [askiitians.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Vinylic halides are unreactive towards nucleophilic substitution because of the following except : [allen.in]
- 4. par.nsf.gov [par.nsf.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparative study of electron-donating vs electron-withdrawing groups on 3-chloroacrylonitriles
The following guide provides a comparative technical analysis of substituent effects on 3-chloroacrylonitriles, designed for application scientists and medicinal chemists.
Executive Summary: The Electronic Toggle
3-Chloroacrylonitriles (specifically 3-chloro-3-aryl-2-propenenitriles) are versatile "push-pull" synthons in heterocyclic chemistry. They serve as critical intermediates for synthesizing pyrazoles, isoxazoles, and pyrimidines—scaffolds ubiquitous in kinase inhibitors and anti-infectives.
The utility of these synthons is governed by the electronic nature of the aryl substituent. This guide contrasts the behavior of Electron-Donating Groups (EDGs) (e.g., 4-OMe, 4-Me) against Electron-Withdrawing Groups (EWGs) (e.g., 4-NO₂, 4-Cl), revealing how they dictate synthetic yield, reaction kinetics, and spectroscopic signatures.
| Feature | Electron-Donating Groups (EDG) | Electron-Withdrawing Groups (EWG) |
| Electronic Effect | Increases electron density at | Decreases electron density at |
| Nucleophilic Attack | Deactivated (Slower kinetics) | Activated (Faster kinetics) |
| Synthesis Yield | Moderate to High (Stable intermediates) | High (Often cleaner profiles) |
| Typical | Upfield Shift (Shielded vinyl proton) | Downfield Shift (Deshielded vinyl proton) |
Synthesis Dynamics
The most robust route to 3-chloroacrylonitriles is the Vilsmeier-Haack-type chlorination of aroylacetonitriles (3-oxo-3-arylpropanenitriles) using phosphorus oxychloride (
Comparative Synthetic Workflow
-
Substrates with EDGs (e.g., 4-Methoxybenzoylacetonitrile):
-
Behavior: The carbonyl oxygen is highly nucleophilic, facilitating the initial attack on
. However, the subsequent chloride attack on the carbocation intermediate is electronically disfavored due to resonance stabilization from the EDG. -
Outcome: Requires higher temperatures (reflux) or catalytic DMF to drive conversion.
-
-
Substrates with EWGs (e.g., 4-Nitrobenzoylacetonitrile):
-
Behavior: The carbonyl carbon is highly electrophilic, making the chloride displacement step rapid.
-
Outcome: Reactions often proceed at lower temperatures with shorter reaction times.
-
Data: Representative Synthesis Yields
Data extrapolated from standard Vilsmeier-Haack conditions [1, 2].
| Substituent (R) | Conditions ( | Time (h) | Yield (%) |
| 4-OMe (Strong EDG) | Reflux, 110°C | 4-6 | 72-78% |
| 4-Me (Weak EDG) | Reflux, 100°C | 3-4 | 80-85% |
| H (Neutral) | Heat, 90°C | 3 | 85% |
| 4-Cl (Weak EWG) | Heat, 80°C | 2 | 88-92% |
| 4-NO₂ (Strong EWG) | Heat, 70-80°C | 1-2 | 90-95% |
Reactivity Profile: Nucleophilic Vinylic Substitution ( )
The primary application of 3-chloroacrylonitriles is the synthesis of pyrazoles via reaction with hydrazines. This proceeds via an Addition-Elimination mechanism.
Mechanistic Pathway
The reaction rate is controlled by the electrophilicity of the
Caption: The
The Substituent Effect
-
EWGs (Activation): Substituents like
or withdraw electron density through induction ( ) and resonance ( ). This creates a significant partial positive charge ( ) on the -carbon, making it a "hot spot" for nucleophiles.-
Result: Rapid cyclization to pyrazoles, often at room temperature.
-
-
EDGs (Deactivation): Substituents like
donate electron density ( ), reducing the electrophilicity of the -carbon.-
Result: Sluggish reaction kinetics; often requires reflux in ethanol/acetic acid to force the addition step.
-
Spectroscopic Fingerprint ( H NMR)
The vinylic proton (at C2) serves as a diagnostic probe for the electronic environment.
-
Shielding (EDG): Electron density is pushed into the
-system, shielding the vinylic proton. -
Deshielding (EWG): Electron density is pulled away, deshielding the proton.
Diagnostic Table: Vinylic Proton Shifts (
| Substituent | Electronic Effect | Chemical Shift ( |
| 4-N(Me)₂ | Strong Donation | 5.80 - 5.95 |
| 4-OMe | Moderate Donation | 6.05 - 6.15 |
| H | Standard | 6.20 - 6.30 |
| 4-Cl | Weak Withdrawal | 6.35 - 6.45 |
| 4-NO₂ | Strong Withdrawal | 6.55 - 6.70 |
Experimental Protocols
Protocol A: Synthesis of 3-Chloro-3-aryl-2-propenenitriles
-
Setup: In a round-bottom flask, dissolve aroylacetonitrile (10 mmol) in dry benzene or toluene (20 mL).
-
Reagent Addition: Slowly add phosphorus oxychloride (
, 12 mmol) followed by a catalytic amount of DMF (3-5 drops). -
Reaction:
-
For EWG substrates: Heat to 80°C for 2 hours.
-
For EDG substrates: Reflux (110°C) for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
-
Workup: Cool to RT. Pour onto crushed ice to hydrolyze excess
. Extract with ethyl acetate ( mL). -
Purification: Wash organic layer with saturated
and brine. Dry over .[1] Evaporate solvent.[1] Recrystallize from ethanol/water.
Protocol B: Conversion to 3-Aminopyrazoles
-
Mixing: Dissolve the 3-chloroacrylonitrile product (5 mmol) in ethanol (15 mL).
-
Nucleophile: Add hydrazine hydrate (10 mmol) dropwise.
-
Conditions:
-
Isolation: Pour into ice water. Filter the precipitated pyrazole solid.
References
-
Vilsmeier-Haack Reaction Overview : "The Vilsmeier-Haack Reaction (Review)." Organic Syntheses, 1991 . Link
-
Synthesis of 3-chloroacrylonitriles : "2-Bromo-2-chloro-3-arylpropanenitriles as C-3 Synthons." ResearchGate, 2025 . Link
-
NMR Shift Data : "Table of Characteristic Proton NMR Shifts." University of Colorado Boulder. Link
-
Nucleophilic Substitution Kinetics : "Kinetics of Nucleophilic Substitution Reactions." Chemistry LibreTexts, 2023 . Link
-
Pyrazole Synthesis : "Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation." Beilstein Journal of Organic Chemistry, 2024 . Link
Sources
Comparative Guide: Synthetic Routes for (Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile
Executive Summary & Target Analysis
Target Molecule: (Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile
CAS: 874479-16-0 (Generic/Isomer Specific)
Molecular Formula:
Stereochemical Criticality:
The synthesis of
-
C3 Position: Chlorine (Priority 1) vs. 4-Methoxyphenyl (Priority 2).
-
C2 Position: Cyano group (Priority 1) vs. Hydrogen (Priority 2).
-
Target (Z)-Isomer: The high-priority groups (Cl and CN) are on the same side (cis). Consequently, the bulky 4-methoxyphenyl group is trans to the cyano group. This configuration minimizes steric repulsion between the aryl ring and the linear nitrile, making the (Z)-isomer the thermodynamically favored product .
This guide benchmarks two primary synthetic pathways: the Stepwise Vilsmeier-Haack Approach (Route A) and the Direct Dehydrative Chlorination (Route B).
Benchmarking Synthetic Routes
Route A: The Stepwise Vilsmeier-Haack Sequence
Precursor: 4'-Methoxyacetophenone Mechanism: Haloformylation followed by Oximation/Dehydration.
This route utilizes the classic Vilsmeier-Haack reagent (
-
Step 1: 4'-Methoxyacetophenone +
/DMF (Z)-3-Chloro-3-(4-methoxyphenyl)acrolein. -
Step 2: Aldehyde +
Oxime. -
Step 3: Oxime + Dehydrating Agent (
or ) Target Nitrile.
Route B: Direct Dehydrative Chlorination
Precursor: 3-(4-Methoxyphenyl)-3-oxopropanenitrile (4-Methoxybenzoylacetonitrile) Mechanism: Enol chlorination/dehydration.
This route attempts a direct conversion of the
Comparative Data Matrix
| Metric | Route A: Stepwise Vilsmeier | Route B: Direct Chlorination |
| Overall Yield | 65 - 75% (High reliability) | 40 - 55% (Variable) |
| Stereoselectivity | High (>95% Z-isomer) | Moderate (Mixtures of E/Z common) |
| Purification | Crystallization often sufficient | Requires Column Chromatography |
| Atom Economy | Lower (Multi-step, more waste) | Higher (Single step) |
| Safety Profile | Moderate (Controlled exotherms) | Low (Vigorous reaction with |
| Scalability | Excellent (Industrial standard) | Poor (Difficult heat management) |
Verdict: Route A is the superior method for obtaining high-purity (Z)-isomer required for pharmaceutical applications. While Route B is shorter, the formation of inseparable E/Z mixtures and lower regiocontrol makes it unsuitable for rigorous drug development standards.
Detailed Experimental Protocol (Route A)
Rationale: This protocol is optimized for the electron-rich 4-methoxyphenyl system. The electron-donating methoxy group stabilizes the intermediate iminium species, ensuring smooth conversion.
Phase 1: Synthesis of (Z)-3-Chloro-3-(4-methoxyphenyl)acrolein
-
Reagent Setup: In a dry 3-neck round-bottom flask (RBF) equipped with a dropping funnel, reflux condenser, and drying tube (
), place dimethylformamide (DMF) (3.0 equiv). -
Vilsmeier Reagent Formation: Cool DMF to 0°C. Add phosphorus oxychloride (
) (2.5 equiv) dropwise over 30 minutes. Caution: Exothermic. Stir for 30 mins at 0°C to form the white Vilsmeier salt. -
Substrate Addition: Dissolve 4'-methoxyacetophenone (1.0 equiv) in minimal DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: Allow to warm to room temperature (RT), then heat to 60–70°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2).
-
Hydrolysis (Critical): Pour the reaction mixture onto crushed ice/sodium acetate solution. Stir vigorously for 1 hour. The yellow precipitate is the aldehyde.
-
Isolation: Filter the solid, wash with water, and recrystallize from ethanol.
-
Checkpoint: The (Z)-aldehyde typically shows a characteristic vinylic proton doublet (
) in -NMR.
-
Phase 2: Conversion to (Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile
-
Oximation: Suspend the aldehyde (from Phase 1) in ethanol. Add hydroxylamine hydrochloride (1.2 equiv) and sodium acetate (1.5 equiv). Stir at RT for 2 hours.
-
Dehydration: Remove ethanol in vacuo. Resuspend the crude oxime in dichloromethane (DCM) .
-
Activation: Cool to 0°C. Add thionyl chloride (
) (1.5 equiv) or acetic anhydride (2.0 equiv) with pyridine (2.5 equiv). Stir for 2 hours. -
Workup: Quench with ice water. Extract with DCM. Wash organic layer with
, saturated , and brine. -
Purification: Dry over
, concentrate, and recrystallize from Ethanol/Hexane to obtain the pure (Z)-nitrile.
Mechanistic Pathway (Route A)
The high stereoselectivity of Route A is dictated by the steric constraints of the Vilsmeier intermediate. The bulky aryl group avoids the electrophilic formylating species, locking the geometry early in the pathway.
Figure 1: Mechanistic flow of the Vilsmeier-Haack haloformylation and subsequent nitrile conversion, highlighting the stepwise construction of the chloro-alkene scaffold.
References
-
Meth-Cohn, O., & Stanforth, S. P. (1991).[1] The Vilsmeier–Haack Reaction.[1][2][3][4] Comprehensive Organic Synthesis, 2, 777-794.
-
Jones, G., & Stanforth, S. P. (2000).[1] The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions, 49, 1-330.
-
Moghaddam, F. M., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde. Current Chemistry Letters, 2, 187-194.
-
Organic Syntheses. (1951). p-Methoxyphenylacetonitrile (Precursor Synthesis). Organic Syntheses, Coll.[1][5][6][7] Vol. 4, p.576.
-
Simpkins, S. M. E., et al. (2003).[8] Stereoselective synthesis of beta-(chloro)vinylsilanes... application to the synthesis of a masked triyne. Organic Letters, 5(21), 3971-4.[8]
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. scispace.com [scispace.com]
- 4. growingscience.com [growingscience.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Stereoselective synthesis of beta-(chloro)vinylsilanes using a regio- and (E)-stereoselective bis-stannylation of unsymmetrically substituted butadiynes: application to the synthesis of a masked triyne - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
(Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile proper disposal procedures
Executive Summary & Immediate Directive
Do not treat this compound as standard organic waste. (Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile poses a dual-hazard profile: it is a halogenated organic and a nitrile derivative . Improper disposal carries two catastrophic risks: the generation of hydrogen cyanide (HCN) gas if acidified, and the formation of dioxins/furans if incinerated in non-halogen-rated facilities.
Immediate Operational Rules:
-
NEVER mix with acidic waste streams (Risk: HCN evolution).
-
NEVER mix with oxidizers (Risk: Violent polymerization/exotherm).
-
ALWAYS segregate into "High Hazard - Halogenated/Toxic" waste streams.
Chemical Hazard Profile & Mechanistic Logic
To ensure safety, we must understand the molecular behavior that dictates our disposal protocols. This compound is not just "toxic"; it is chemically labile in ways that dictate specific engineering controls.[1]
The Dual-Hazard Mechanism
The molecule contains two functional groups that drive its disposal logic:[2][3]
-
The
-Chloroacrylonitrile Moiety:-
Mechanism:[2][4][5] This electron-deficient alkene is highly susceptible to nucleophilic attack (Michael addition). In the presence of strong bases or nucleophiles, it can polymerize rapidly.
-
Disposal Implication: Waste containers must not contain trace bases or free-radical initiators to prevent exothermic polymerization inside the drum.
-
-
The Nitrile Group (-CN):
-
Mechanism:[2][4][5] Under acidic conditions (pH < 7), hydrolysis of the nitrile group can release Hydrogen Cyanide (HCN) gas.
-
Disposal Implication: This is the primary driver for segregation. If this waste is mistakenly poured into a "General Organic Waste" carboy that contains acidic byproducts (e.g., from an extraction), it becomes a gas chamber.
-
Table 1: Physicochemical Hazard Data
| Property | Value (Class-Based Estimate) | Operational Significance |
| Reactivity | High (Polymerizable) | Avoid long-term storage; stabilize if necessary. |
| Flash Point | > 80°C (Estimated) | Combustible, but toxicity is the primary concern. |
| Incompatibility | ACIDS , Oxidizers, Bases | CRITICAL: Segregation required.[6] |
| Decomposition | HCl, HCN, NOx, COx | Fire/Incineration releases lethal gases. |
Waste Segregation & Management Workflow
This workflow is designed to be a self-validating system. At every step, the protocol forces a check to ensure the material is not mixed with incompatible agents.
Decision Logic (Visualization)
The following diagram illustrates the decision tree for segregating this specific chemical.
Figure 1: Decision logic for waste segregation. Note the critical pH check to prevent HCN evolution.
Detailed Operational Procedures
Liquid Waste (Mother Liquors & Solutions)
-
Container: Use High-Density Polyethylene (HDPE) or amber glass. Avoid metal containers due to potential corrosion from hydrolysis byproducts (HCl).
-
Solvent Compatibility: Ensure the carrier solvent is compatible. Chlorinated solvents (DCM, Chloroform) are the preferred vehicle as they match the halogenated waste stream.
-
Step-by-Step:
-
pH Check: Test the pH of the solution. If acidic, slowly neutralize with saturated Sodium Bicarbonate (
) in a fume hood until pH 7-8. Caution: CO2 evolution will occur. -
Transfer: Pour into the waste container designated "Hazardous Waste - Halogenated Organic."
-
Headspace: Leave at least 10% headspace to allow for expansion.
-
Labeling: Must explicitly state:
-
Solid Waste (Silica Gel, TLC Plates, PPE)
-
Containment: Double-bag in heavy-duty (5 mil+) polyethylene bags or place inside a wide-mouth HDPE jar.
-
Sharps: If needles/syringes are contaminated, they must go into a dedicated Sharps container labeled "Chemically Contaminated Sharps." Do not rinse.
-
Disposal Path: This stream is sent for macro-encapsulation or hazardous incineration .
Spill Response (Emergency Protocol)
This is a self-validating cleanup system. If you cannot verify the surface is clean, the process is incomplete.
-
Evacuate & Ventilate: Clear the immediate area.
-
PPE: Double nitrile gloves, lab coat, safety goggles. If spill is >100mL or outside a hood, use a half-mask respirator with organic vapor/acid gas cartridges.
-
Absorb: Use a non-combustible absorbent (Vermiculite or clay). Do not use paper towels (increases surface area for evaporation).
-
Deactivation (Surface Only):
-
Final Clean: Wipe with water, then acetone. Discard all cleanup materials as Solid Hazardous Waste .
Regulatory & Compliance (US Focus)
Proper classification is the bedrock of legal compliance.[6] While this specific isomer may not have a unique "P-list" code, it defaults to characteristic hazard codes.
Table 2: RCRA Waste Classification
| Classification | Code | Justification |
| Reactivity | D003 | Potential to generate toxic gases (HCN) if mixed with acid. |
| Toxicity | D004-D043 | Likely to trigger toxicity characteristics; treat as toxic by default. |
| Halogenated | F001/F002 | If mixed with spent halogenated solvents (DCM, etc.). |
Disposal Facility Requirement: The final destination must be a RCRA-permitted Incinerator equipped with:
-
Secondary Combustion Chamber: Operating >1000°C to ensure 99.99% destruction efficiency (DRE) of the nitrile bond.
-
Acid Gas Scrubbers: To capture the HCl generated from the chlorine atom.
References
-
Sigma-Aldrich. (Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile Safety Data Sheet.
-
U.S. Environmental Protection Agency (EPA). 40 CFR Part 261 - Identification and Listing of Hazardous Waste.
-
National Institutes of Health (NIH) - PubChem. Acrylonitrile Derivatives Toxicity Profile.
-
Princeton University EHS. Waste Removal and Waste Streams Guide.
Sources
- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 2. m.youtube.com [m.youtube.com]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. fishersci.com [fishersci.com]
- 5. epa.gov [epa.gov]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. (Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile 874479-16-0 [sigmaaldrich.com]
Personal Protective Equipment & Handling Guide: (Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile
Executive Hazard Analysis
Compound: (Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile CAS: 874479-16-0
As a Senior Application Scientist, I must emphasize that while this specific isomer is a solid research intermediate, its structural pharmacophore—a chlorinated acrylonitrile —dictates that we treat it with extreme caution. Standard safety data sheets (SDS) often classify this specific CAS as Acute Toxic (Oral) Category 3 , but this classification frequently underestimates the dermal absorption and metabolic cyanide generation risks inherent to the acrylonitrile moiety.
The Silent Risks:
-
Dermal Penetration: Nitrile derivatives are lipophilic. They can penetrate standard laboratory gloves (latex/thin nitrile) rapidly, often without visible degradation of the glove material.
-
Metabolic Toxicity: Once absorbed, acrylonitriles can be metabolized by the liver (via cytochrome P450) to release cyanide ions, leading to cytotoxic hypoxia.
-
Sensitization: Chlorinated organic compounds are potent skin and respiratory sensitizers.
Hazard Characteristic Table
| Hazard Class | GHS Category | Signal Word | H-Code | Critical Effect |
| Acute Toxicity (Oral) | Cat 3 | DANGER | H301 | Toxic if swallowed.[1][2][3][4][5][6] |
| Acute Toxicity (Dermal) | Presumed Cat 3 | Warning | H311* | Inferred from structural analogs (chloroacrylonitriles). |
| Skin Irritation | Cat 2 | Warning | H315 | Causes skin irritation.[1][3][4][5][6][7] |
| Eye Damage | Cat 1/2A | Danger | H318 | Risk of serious eye damage.[1][3][4][5][6][8] |
Hierarchy of Controls & Engineering
Before PPE is donned, the environment must be secured. PPE is the last line of defense, not the first.
-
Primary Containment: All handling of the neat solid must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.
-
Static Control: As a combustible solid, use anti-static weighing boats and grounded spatulas to prevent electrostatic discharge (ESD) during transfer.
-
Deactivation Pre-Check: Ensure a container of 10% sodium hypochlorite (bleach) is available in the hood for immediate decontamination of spills (oxidizes the nitrile). DO NOT use acids , which can liberate hydrogen cyanide (HCN).
Personal Protective Equipment (PPE) Specifications
The selection of PPE for this compound is governed by permeation resistance (how fast the chemical moves through the material at a molecular level) rather than just degradation (physical breakdown).
A. Hand Protection (The Critical Barrier)
Standard latex and thin disposable nitrile gloves are INSUFFICIENT for prolonged contact or solution handling.
| Task | Recommended Glove System | Rationale |
| Solid Handling (Weighing) | Double Nitrile (min 5 mil outer, 4 mil inner) | Provides protection against incidental dust contact. Immediate change upon contamination.[3] |
| Solution Handling (Reaction/Workup) | Laminate Film (e.g., Ansell Barrier® / Silver Shield®) | Mandatory. Chlorinated nitriles permeate nitrile rubber in <30 mins. Laminates offer >480 min breakthrough.[9] |
| Spill Cleanup | Butyl Rubber (min 25 mil) | Thick polymer matrix required to resist bulk solvent/solute exposure. |
B. Respiratory Protection[2][5][10][11][12]
-
Standard Operation: Work inside a fume hood. No respirator required if sash is at proper height.
-
Outside Hood/Spill: Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges combined with a P100 particulate filter .
-
Why: The "AG" component safeguards against potential HCl or HCN byproducts; P100 captures the solid dust.
-
C. Eye & Body Protection[6][10]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are not acceptable due to the risk of dust migration or solution splash.
-
Body: Tyvek® lab coat or chemically resistant apron (polyethylene) over standard cotton lab coat.
Operational Workflow & Visualization
PPE Selection Decision Tree
This logic ensures you select the correct barrier based on the physical state of the contaminant.
Caption: Decision logic for selecting glove and respiratory protection based on the physical state of the compound.
Safe Handling Protocol (Step-by-Step)
-
Donning:
-
Inspect Laminate gloves for cracks (inflate with air to test).
-
Don Laminate gloves first, then layer a standard nitrile glove over them for dexterity and grip.
-
Tuck lab coat sleeves into the outer nitrile glove.
-
-
Weighing & Transfer:
-
Tare the vial before opening the stock container.
-
Use a disposable anti-static spatula.
-
Technique: Keep the receiving vial as close to the stock container as possible to minimize travel distance.
-
Self-Validation: If you see powder on the black surface of the balance, your transfer technique has failed. Stop and clean.
-
-
Reaction Monitoring:
-
When taking TLC/HPLC aliquots, assume the syringe exterior is contaminated.
-
Dispose of needles immediately into a sharps container inside the hood. Do not recap.
-
-
Doffing (Critical Step):
-
Remove outer nitrile gloves first and discard as hazardous waste.
-
Wash the Laminate gloves (still on hands) with soap and water to remove invisible residues.
-
Peel Laminate gloves off, turning them inside out.
-
Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).
-
Emergency Response & Disposal
Spill Management
-
Small Solid Spill: Cover with wet paper towels (to prevent dust) -> Wipe up -> Place in hazardous waste.
-
Solution Spill:
-
Alert nearby personnel.[10]
-
Cover with absorbent pads.
-
Treat the area with 10% Bleach solution to oxidize the nitrile group (allow 15 min contact time).
-
WARNING: Do not mix with acids (HCl, H2SO4) during cleanup; this generates HCN gas.
-
Waste Disposal[2][3][10]
-
Segregation: Segregate from "Oxidizing Agents" in storage, but do not mix with Strong Acids in waste streams.
-
Labeling: clearly label as "Toxic Organic Waste - Potential Cyanide Generator."
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: (Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile. Link
-
Ansell Healthcare. (2022).[4] Chemical Permeation & Degradation Resistance Guide (8th Ed). (Referenced for Nitrile vs. Laminate breakthrough times on chloro-organics). Link
-
National Oceanic and Atmospheric Administration (NOAA). (2024). CAMEO Chemicals: 2-Chloroacrylonitrile Hazard Profile. (Used as structural analog for toxicity extrapolation). Link
-
Occupational Safety and Health Administration (OSHA). (2024).[2] Acrylonitrile Standard (29 CFR 1910.1045). Link
Sources
- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. unigel.com.br [unigel.com.br]
- 6. chemos.de [chemos.de]
- 7. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 8. petrochemistry.eu [petrochemistry.eu]
- 9. research.columbia.edu [research.columbia.edu]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
